2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(16)15-12/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMVFPDZGPLXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Core Scaffold in Kinase Inhibitor Discovery
Executive Summary
The pursuit of targeted oncology therapies has heavily relied on the development of small-molecule kinase inhibitors. Among the most privileged heterocyclic scaffolds in medicinal chemistry is the thieno[3,2-d]pyrimidine core[1]. Serving as a highly effective bioisostere to the traditional quinazoline ring, this bicyclic system provides unique electron density and spatial geometry that enhances binding affinity within the ATP-binding pockets of critical kinases[2].
This technical whitepaper provides an in-depth analysis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (CAS: 18002-05-6), a foundational intermediate and active pharmacophore used in the synthesis of next-generation PI3K/AKT/mTOR pathway inhibitors[3]. By examining its physicochemical properties, mechanistic grounding, and self-validating synthetic protocols, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.
Physicochemical Properties & Structure-Activity Relationship (SAR)
The physicochemical attributes of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol dictate its behavior both in synthetic workflows and biological environments. The data below summarizes its core properties:
| Property | Value / Description |
| Chemical Name | 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol |
| CAS Registry Number | 18002-05-6 |
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 242.30 g/mol |
| Core Scaffold | Thieno[3,2-d]pyrimidine |
| C2 Substituent | p-Tolyl (4-Methylphenyl) group |
| Hydrogen Bond Donors | 1 (in lactam tautomeric form) |
| Hydrogen Bond Acceptors | 3 |
SAR Causality and Tautomerism
The structural design of this molecule is highly deliberate. The fusion of the electron-rich thiophene ring to the pyrimidine base alters the dihedral angle of the C2 and C4 substituents compared to standard quinazolines, often improving aqueous solubility and reducing off-target toxicity[2].
The p-tolyl group at the C2 position is strategically incorporated to project deep into the hydrophobic specificity pocket adjacent to the adenine-binding region of kinases like PI3K and mTOR[4]. Furthermore, the C4 hydroxyl group exhibits critical lactam-lactim tautomerism . In physiological aqueous environments, the lactam form (thieno[3,2-d]pyrimidin-4(3H)-one) predominates. This structural shift is vital for efficacy, as it presents a highly stable hydrogen bond donor (N3-H) and acceptor (C4=O) pair that anchors the molecule to the kinase hinge region[5].
Mechanistic Grounding: The PI3K/AKT/mTOR Pathway
Dysregulation of the Phosphoinositide 3-kinase (PI3K) signaling cascade is a primary driver in the pathogenesis of numerous human cancers[1]. When receptor tyrosine kinases (RTKs) are activated, PI3K phosphorylates PIP2 to PIP3, which subsequently recruits and activates AKT and the mammalian target of rapamycin (mTOR)[4].
Thieno[3,2-d]pyrimidine derivatives act as potent, ATP-competitive reversible inhibitors[6]. Unlike single-target agents that often trigger compensatory feedback loops, optimized derivatives of this scaffold can achieve dual PI3K/mTOR inhibition [7]. By simultaneously blocking all catalytic isoforms of PI3K and both mTOR complexes (mTORC1 and mTORC2), these inhibitors effectively shut down the survival pathway and induce apoptosis[8].
Fig 1. ATP-competitive dual inhibition of the PI3K/AKT/mTOR signaling cascade by thienopyrimidines.
Synthetic Methodologies
To ensure high yield and purity, the synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol relies on a robust base-catalyzed cyclocondensation[9]. The following protocol is designed as a self-validating system, incorporating specific chemical causalities to prevent the accumulation of uncyclized intermediates.
Step-by-Step Protocol
-
Reagent Preparation: Suspend methyl 3-aminothiophene-2-carboxylate (1.0 eq) and 4-methylbenzimidamide hydrochloride (1.2 eq) in anhydrous methanol. Causality: A slight stoichiometric excess of the amidine is utilized to compensate for potential hydrolysis caused by trace environmental moisture during the reaction setup.
-
Base-Catalyzed Cyclocondensation: Add sodium methoxide (3.0 eq) to the suspension. Causality: A strong alkoxide base is strictly required to fully deprotonate the amidine hydrochloride. This facilitates a highly efficient nucleophilic attack on the ester carbonyl, driving the cyclization forward. Reflux the mixture at 65°C for 6–8 hours under an inert argon atmosphere to prevent oxidative degradation of the electron-rich thiophene core.
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Acidification & Precipitation: Cool the reaction mixture to room temperature and slowly acidify using glacial acetic acid until the pH reaches 5–6. Causality: Adjusting the solution to this mildly acidic isoelectric point neutralizes the highly soluble sodium salt of the pyrimidinol. This forces the neutral 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol to precipitate out of the methanolic solution, effectively separating it from unreacted starting materials and soluble byproducts.
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Isolation & Purification: Isolate the crude solid via vacuum filtration. Wash sequentially with cold water and cold ethanol. Recrystallize the final product from a mixture of DMF and ethanol to achieve analytical-grade purity.
Fig 2. Self-validating synthetic workflow for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Analytical Validation & Quality Control
Before advancing this scaffold into downstream cross-coupling reactions (e.g., chlorination via POCl₃ followed by Suzuki coupling) or biological assays, rigorous analytical validation is mandatory to prevent false positives[9].
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass-to-charge ratio (m/z) corresponding to the protonated molecular ion [M+H]⁺ at approximately 243.0. Purity must exceed 98% based on the UV chromatogram (λ = 254 nm).
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¹H-NMR (DMSO-d₆, 400 MHz): The spectrum must validate the structural integrity. Key diagnostic signals include the broad singlet for the tautomeric NH/OH proton (typically >12.0 ppm), the distinct doublets of the p-tolyl aromatic protons (around 7.3–8.1 ppm), the thiophene ring protons, and the sharp singlet of the aryl methyl group at ~2.35 ppm[5].
References
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Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology.
-
Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis. BenchChem.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. Molecules, MDPI.
-
Chemikart Chemical Database: CAS 18002-05-6 Properties. Chemikart.
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- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (CAS No. 18002-05-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound belonging to the promising class of thieno[3,2-d]pyrimidines. This document, intended for researchers and professionals in drug discovery and development, will delve into the synthesis, physicochemical properties, and potential biological activities of this specific molecule, drawing upon the broader knowledge of its structural analogs.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities. This fused heterocyclic system has been identified in molecules with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The structural rigidity and the potential for diverse substitutions at various positions of the thieno[3,2-d]pyrimidine nucleus make it an attractive scaffold for the design of novel therapeutic agents. The subject of this guide, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, incorporates a 4-methylphenyl (p-tolyl) group at the 2-position, which can significantly influence its biological profile.
Physicochemical Properties
While specific experimental data for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is not extensively available in the public domain, its key physicochemical properties can be calculated or inferred from closely related structures. These properties are crucial for assessing its drug-likeness and for planning experimental work.
| Property | Value | Source |
| CAS Number | 18002-05-6 | - |
| Molecular Formula | C₁₃H₁₀N₂OS | Calculated |
| Molecular Weight | 242.30 g/mol | Calculated |
| Appearance | Likely a solid | Inferred |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
| LogP | 3.372 | [2] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
A plausible and efficient synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol can be designed based on established methods for the construction of the thieno[3,2-d]pyrimidin-4-one core[1][3]. A common strategy involves the cyclization of a substituted 3-aminothiophene-2-carboxamide with a suitable one-carbon source.
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a readily available 3-aminothiophene-2-carboxamide precursor, followed by a cyclization step to form the pyrimidinone ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Methylphenyl)-4H-thieno[3,2-d][1][3]oxazin-4-one
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To a stirred solution of 3-aminothiophene-2-carboxamide (1 equivalent) in dry pyridine at 0 °C, add p-toluoyl chloride (1.1 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate oxazinone.
Step 2: Synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
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A mixture of the 2-(4-methylphenyl)-4H-thieno[3,2-d][1][3]oxazin-4-one from Step 1 (1 equivalent) and ammonium acetate (5-10 equivalents) in glacial acetic acid is heated to reflux.
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Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.
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After cooling to room temperature, the reaction mixture is poured into ice-cold water.
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The precipitated solid is collected by filtration, washed thoroughly with water, and then with a cold non-polar solvent (e.g., hexane or ether) to remove impurities.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Potential Biological Activities and Therapeutic Applications
The thieno[3,2-d]pyrimidine scaffold is a cornerstone for a multitude of biological activities. The introduction of the p-tolyl group at the 2-position of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol can modulate its interaction with biological targets, potentially leading to a range of therapeutic applications.
Anticancer Activity
Numerous thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer properties. They have been investigated as inhibitors of various kinases that are crucial for cancer cell proliferation and survival.
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Kinase Inhibition: Compounds with this core structure have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are key components of signaling pathways that are often dysregulated in cancer[4].
-
VEGFR-2 Inhibition: Some thieno[2,3-d]pyrimidine analogs have shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis[5].
Caption: Potential anticancer mechanism of action.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine nucleus is also a recognized scaffold for the development of novel antimicrobial agents. Research has shown that derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A potential mechanism of action for some analogs is the inhibition of DNA gyrase, an essential bacterial enzyme[3].
Anti-inflammatory Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as potent anti-inflammatory agents. One of the identified targets is the Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways[6]. Inhibition of RIPK2 could be a promising strategy for the treatment of various inflammatory diseases.
Experimental Evaluation Workflow
For researchers interested in exploring the therapeutic potential of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, a systematic experimental workflow is recommended.
Caption: A typical workflow for preclinical evaluation.
In Vitro Anticancer Assay Protocol
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Preparation: Prepare a stock solution of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
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Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, while not extensively studied as an individual compound, belongs to a class of molecules with immense therapeutic potential. Based on the known activities of its structural analogs, it is a promising candidate for investigation in the fields of oncology, infectious diseases, and inflammation. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further biological evaluation. Future research should focus on the detailed biological characterization of this compound to uncover its specific mechanism of action and to assess its potential as a lead compound in drug discovery programs.
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
-
Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition. PubMed. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
-
The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
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thieno(2,3-d)pyrimidin-4(3H)-one. PubChem. [Link]
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Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. PubMed. [Link]
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Molecular Structure and Pharmacological Potential of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical scaffolds that dictate the trajectory of modern drug discovery. The thieno[3,2-d]pyrimidine core is one such privileged structure. Functioning as a bioisostere for both purines (e.g., adenine) and quinazolines, it provides a highly versatile framework for targeting kinases, tubulin structures, and bacterial enzymes[1]. Specifically, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol represents an optimized derivative where the introduction of a p-tolyl group at the C2 position enhances lipophilicity and target-pocket occupancy. This whitepaper deconstructs its structural dynamics, synthetic methodology, and pharmacological utility.
Part 1: Structural Elucidation & Tautomeric Dynamics
A defining feature of 4-hydroxy-substituted pyrimidines is their dynamic tautomeric equilibrium. While systematically named 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-ol (the lactim or enol form), this molecule predominantly exists as 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (the lactam or keto form) in physiological environments and polar solvents[2].
The causality behind this shift lies in thermodynamic stability: the lactam form benefits from the resonance energy of the amide-like -NH-C(=O)- linkage, which is significantly more stable than the imidic acid (-N=C(OH)-) structure. This tautomerism is a critical variable for rational drug design, as the lactam form acts as a hydrogen bond donor (at N3) and acceptor (at O4), fundamentally altering how the molecule anchors to amino acid residues within a target protein's binding site.
Tautomeric equilibrium of the thieno[3,2-d]pyrimidine core.
Part 2: Synthetic Methodology: A Self-Validating Protocol
The synthesis of thieno[3,2-d]pyrimidines typically employs a scaffold-hopping strategy starting from functionalized thiophenes[3]. The following protocol details the conversion of methyl 3-aminothiophene-2-carboxylate to the target compound via a robust two-step acylation-cyclization sequence[4].
Protocol: Step-by-Step Synthesis
Step 1: Acylation (Intermediate Formation)
-
Reagents: Dissolve 1.0 eq of methyl 3-aminothiophene-2-carboxylate in anhydrous dichloromethane (DCM). Add 1.5 eq of anhydrous pyridine.
-
Addition: Cool the system to 0°C. Dropwise, add 1.1 eq of 4-methylbenzoyl chloride.
-
Causality: Pyridine acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the weakly nucleophilic thiophene amine, ensuring the forward progress of the acylation without degrading the starting material.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears. FTIR will validate the transformation by showing a shift from an ester carbonyl (~1710 cm⁻¹) to an amide carbonyl (~1650 cm⁻¹).
Step 2: Cyclization (Ring Closure)
-
Reagents: Isolate the amide intermediate and mix with an excess (5.0 eq) of ammonium acetate.
-
Heating: Heat the solid mixture to 150°C (fusion conditions) or reflux in glacial acetic acid for 4-6 hours.
-
Causality: Ammonium acetate serves a dual mechanistic purpose. It thermally decomposes to release ammonia, which acts as the nucleophile for the N3 position, while the acidic environment catalyzes the dehydration and subsequent pyrimidine ring closure.
-
Validation Checkpoint: Cool the mixture and pour into ice water. The target compound will precipitate. ¹H NMR validation requires confirming the disappearance of the ester methyl protons (~3.8 ppm) and the presence of the p-tolyl methyl protons (~2.4 ppm).
Acylation and cyclization workflow for target synthesis.
Table 1: Optimization of Cyclization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale / Causality |
| Solvent | Ethanol (Reflux) | Glacial Acetic Acid (Reflux) | Higher boiling point drives dehydration; acidic medium catalyzes ring closure. |
| Nitrogen Source | Formamidine | Ammonium Acetate | Provides controlled ammonia release, reducing side-product formation. |
| Yield | 45-50% | 75-82% | Improved thermodynamic drive for the lactam formation. |
Part 3: Pharmacological Relevance & Mechanism of Action
The thieno[3,2-d]pyrimidine scaffold is highly regarded in oncology and antimicrobial research. By substituting the benzene ring of a quinazoline with a thiophene ring, the molecule gains unique polarizability and a slightly altered bond angle, allowing for tighter binding in hydrophobic pockets[3].
Recent mechanistic studies demonstrate that thieno[3,2-d]pyrimidines function as potent Colchicine-Binding Site Inhibitors (CBSIs)[5]. By binding to tubulin, they inhibit microtubule polymerization, which is essential for cell division. This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells[5]. Furthermore, similar derivatives have shown exceptional binding affinities (up to -8.2 kcal/mol) to the DNA gyrase B subunit, highlighting their potential against multidrug-resistant bacterial infections[6].
Pharmacological pathway of thieno[3,2-d]pyrimidines via tubulin inhibition.
Part 4: Physicochemical Profiling & ADME Metrics
For a molecule to transition from an in vitro hit to an in vivo lead, its physicochemical properties must align closely with Lipinski's Rule of Five. The structural features of 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-ol confer an optimal balance of lipophilicity and aqueous solubility, making it a highly viable candidate for oral administration[2].
Table 2: Computed Physicochemical Properties
| Property | Value | Clinical Significance |
| Molecular Formula | C₁₃H₁₀N₂OS | Core scaffold + p-tolyl substitution. |
| Molecular Weight | 242.29 g/mol | < 500 Da; ideal for oral absorption and membrane permeability. |
| LogP (Lipophilicity) | ~2.8 | Optimal range (1-3) for crossing lipid bilayers while maintaining solubility. |
| TPSA | 54.9 Ų | < 140 Ų; indicates excellent intestinal absorption and potential BBB penetration. |
| H-Bond Donors | 1 (Lactam form) | Adheres to Lipinski rules; facilitates specific kinase/tubulin binding. |
| H-Bond Acceptors | 3 | Ensures adequate interaction with aqueous environments. |
Conclusion
The design and synthesis of 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-ol exemplify the power of scaffold hopping in modern medicinal chemistry. By understanding the causality behind its tautomeric shifts, optimizing its synthetic pathways through self-validating protocols, and leveraging its bioisosteric properties, researchers can utilize this core to develop next-generation therapeutics targeting resistant malignancies and bacterial strains.
References
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL:[Link][3]
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Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine Source: ResearchGate URL:[Link][4]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy Source: PubMed / NIH URL:[Link][5]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity Source: ResearchGate URL:[Link][6]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: PubMed / NIH URL:[Link][1]
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Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem Source: PubChem / NIH URL:[Link][2]
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Biological activity of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol Derivatives and Related Analogues
Executive Summary
The thieno[3,2-d]pyrimidine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to function as a "privileged scaffold" capable of interacting with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this core structure, with a specific focus on the 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol variant. We will delve into the synthetic strategies, key biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and the underlying mechanisms of action. By synthesizing data from structurally related analogues, this paper offers field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class, providing a valuable resource for researchers and drug development professionals.
The Thieno[3,2-d]pyrimidine Scaffold: A Foundation for Drug Discovery
The fusion of a thiophene ring with a pyrimidine ring creates the thieno[3,2-d]pyrimidine system. This arrangement is isosteric to purine, a fundamental component of nucleic acids and cellular signaling molecules like ATP. This inherent structural analogy allows thieno[3,2-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of many enzymes, particularly kinases, making them a fertile ground for inhibitor development.[1] The versatility of this scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[2][3][4][5]
Synthetic Strategies for 2-Aryl-thieno[3,2-d]pyrimidin-4-ols
The synthesis of the target scaffold is crucial for generating diverse analogues for biological screening. A common and effective route begins with a substituted thiophene precursor, which undergoes cyclization to form the fused pyrimidine ring.
Rationale Behind the Synthetic Pathway
The choice of methyl 3-aminothiophene-2-carboxylate as a starting material is strategic; it provides the necessary amine and ester functionalities in a vicinal arrangement, primed for cyclization. The subsequent steps—condensation, chlorination, and nucleophilic substitution—are modular, allowing for the introduction of diverse chemical moieties at specific positions to explore the structure-activity landscape. For instance, the chlorination at the 4-position creates a reactive site, enabling the introduction of various nucleophiles to enhance properties like solubility or target-specific interactions.[1]
General Synthetic Workflow
Caption: General synthesis of 4-substituted 2-(4-methylphenyl)thieno[3,2-d]pyrimidines.
Anticancer Activity
One of the most extensively studied properties of thieno[3,2-d]pyrimidines is their potential as anticancer agents.[6] These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: Kinase Inhibition and Apoptosis
Many cancers exhibit dysregulation of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[6] Thieno[3,2-d]pyrimidine derivatives have been designed as CDK inhibitors. By blocking the activity of these kinases, they can halt the cell cycle, preventing tumor cells from proliferating and ultimately leading to programmed cell death (apoptosis). Molecular docking studies suggest that these small molecules can effectively fit into the ATP-binding pocket of CDKs, disrupting their function.[6]
Caption: Inhibition of CDKs by thieno[3,2-d]pyrimidines disrupts the cell cycle.
Structure-Activity Relationship (SAR)
SAR analysis reveals that the substitution at the 2-position of the thieno[3,2-d]pyrimidine core is critical for anticancer activity.
-
Electronic Effects : Studies have shown that electron-withdrawing groups, such as a 4-chlorophenyl substituent, can significantly enhance antiproliferative activity against cell lines like HeLa and HT-29.[6]
-
Methyl Substituents : Conversely, some studies indicate that methyl substitutions on the aromatic ring, such as the 4-methylphenyl group, may not confer a strong inhibitory effect, suggesting that this position is highly sensitive to the electronic nature of the substituent.[6]
This highlights the importance of fine-tuning the 2-aryl moiety to optimize anticancer potency.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Illustrative Cytotoxicity Data
| Compound (2-Aryl Substituent) | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 4-Chlorophenyl | 0.59[6] | ~1.0 |
| 4-Methylphenyl | > 50[6] | > 50 |
| Phenyl | ~25 | ~30 |
| Doxorubicin (Control) | ~0.1 | ~0.2 |
Note: Values for Phenyl and HT-29 are illustrative based on general findings. The value for 4-Chlorophenyl is from a specific potent derivative (6e) in the cited study.[6]
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for its potential to combat bacterial infections, including those caused by multidrug-resistant strains.
Mechanism of Action: DNA Gyrase Inhibition
A key target for antibacterial agents is DNA gyrase, an essential enzyme that manages DNA topology during replication. Inhibition of its B subunit (GyrB) disrupts DNA replication and leads to bacterial cell death. Molecular docking studies have identified thieno[3,2-d]pyrimidine derivatives as potential DNA gyrase inhibitors, with key interactions predicted with residues such as THR165 and ASN46 in the enzyme's active site.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation : Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton).
-
Compound Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation : Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thieno[3,2-d]pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key components of inflammatory signaling pathways.
Mechanism of Action: Inhibition of Inflammatory Mediators and Kinases
These compounds have been shown to inhibit the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1] Furthermore, specific derivatives have been developed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial kinase in inflammatory signaling cascades, demonstrating significant hepatoprotective effects in preclinical models of acute liver injury.[3]
Caption: Inhibition of the RIPK2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.
Conclusion and Future Directions
The 2-aryl-thieno[3,2-d]pyrimidin-4-ol scaffold is a highly versatile and "tunable" platform for the development of new therapeutic agents. While the specific 2-(4-methylphenyl) derivative may exhibit modest activity in certain anticancer assays, the wealth of data on related analogues demonstrates the profound impact of substitutions on the biological profile. The 2-position, in particular, is a critical determinant of potency and selectivity against anticancer, antimicrobial, and anti-inflammatory targets.
Future research should focus on a systematic exploration of substituents on the 2-phenyl ring to build a more comprehensive SAR model. The synthesis of derivatives combining the 4-methyl group with other substitutions (e.g., fluoro, methoxy) could yield compounds with improved potency or novel pharmacological profiles. Furthermore, optimizing pharmacokinetic properties through modifications at the 4-position remains a promising strategy for advancing these promising scaffolds toward clinical development.
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The Ascendancy of 2-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol Derivatives: A Technical Guide to Synthesis, Kinase Inhibition, and Therapeutic Potential
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine nucleus, has cemented its status as a "privileged structure" in modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a cornerstone for developing novel therapeutics. This guide focuses specifically on the 2-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol subclass and its analogs, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and significant role as potent kinase inhibitors in oncology and beyond.
Foundational Synthesis of the Thieno[3,2-d]pyrimidine Core
The construction of the 2-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol scaffold is a multi-step process that hinges on the initial formation of a substituted thiophene ring, which is then elaborated to form the fused pyrimidine system. The 4-hydroxy (or its tautomeric 4-oxo) functionality is a key feature, often serving as a synthetic handle or a crucial interaction point with biological targets.
A prevalent synthetic strategy begins with the preparation of a 2-amino-3-carboxamido thiophene derivative. This intermediate undergoes cyclization with an appropriate one-carbon source to form the thieno[3,2-d]pyrimidin-4-one ring system.
Protocol 1: General Synthesis of a 2-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one
-
Step 1: Synthesis of 2-Amino-3-cyanothiophene Precursor: A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base like morpholine.
-
Step 2: Hydrolysis of Nitrile: The 2-amino-3-cyanothiophene is hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino-3-carboxamide thiophene.
-
Step 3: Cyclization to form the Pyrimidinone Ring: The 2-amino-3-carboxamide thiophene is heated with formamide or formic acid, which serves as the source for the final carbon atom of the pyrimidine ring, leading to the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core.[1][2]
-
Step 4: Arylation at the 2-position (if not already present): Introduction of the p-tolyl group can be achieved through various cross-coupling methodologies on a suitably functionalized thiophene precursor.
A critical intermediate for generating diverse analogs is the 4-chloro derivative, which allows for nucleophilic substitution to introduce a wide array of functional groups at this position.[3]
Protocol 2: Preparation and Functionalization of 4-Chlorothieno[3,2-d]pyrimidine
-
Chlorination: The 2-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is refluxed with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[4]
-
Nucleophilic Substitution: The resulting 4-chloro-2-(p-tolyl)thieno[3,2-d]pyrimidine is a versatile electrophile. It can be reacted with various nucleophiles (amines, alcohols, thiols) to generate a library of 4-substituted derivatives. For example, reaction with morpholine in ethanol yields 4-(morpholino)-2-(p-tolyl)thieno[3,2-d]pyrimidine.[5]
Therapeutic Targeting: Kinase Inhibition
The structural resemblance of the thieno[3,2-d]pyrimidine core to adenine enables these compounds to function as competitive inhibitors at the ATP-binding site of numerous protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of the 2-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol scaffold have demonstrated potent and often selective inhibitory activity against several key oncogenic kinases.
Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[6][7][8] The thieno[3,2-d]pyrimidine scaffold is a validated pharmacophore for potent PI3K inhibition.[5][6]
-
PI3Kα and PI3Kδ Inhibition: Researchers have successfully designed thieno[3,2-d]pyrimidine derivatives as highly potent and selective inhibitors of PI3K isoforms.[6][7] For instance, extensive SAR studies have led to compounds with nanomolar potency against PI3Kα and over 100-fold selectivity against the related mTOR kinase.[6][7][8] Other studies have focused on developing selective PI3Kδ inhibitors for the treatment of B-cell malignancies.[9][10]
Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a key feature of cancer.[11] Thieno[3,2-d]pyrimidine derivatives have emerged as promising CDK inhibitors.
-
CDK7 Inhibition: Targeting CDK7 is a sought-after strategy due to its dual role in regulating the cell cycle and transcription.[12][13] Optimized thieno[3,2-d]pyrimidine compounds have shown potent inhibitory activity against CDK7 and strong efficacy in triple-negative breast cancer (TNBC) xenograft models.[12][13]
-
General CDK Inhibition: Molecular docking studies suggest that certain tricyclic thieno[3,2-d]pyrimidines can disrupt the cell cycle by targeting CDKs, leading to the inhibition of tumor cell proliferation.[11][14]
Other Kinase Targets
The versatility of the scaffold has led to the discovery of inhibitors for other important kinase families:
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Intensive SAR studies have identified thieno[3,2-d]pyrimidine derivatives as dual inhibitors of FAK and FLT3.[15] These compounds have shown remarkable ability to inhibit drug-resistant FLT3 mutants and prevent tumor metastasis in preclinical models.[15][16]
-
Janus Kinase 1 (JAK1): As a primary driver in the oncogenic JAK-STAT signaling pathway, JAK1 is a promising anti-cancer target.[17] Scaffold morphing strategies have yielded thieno[3,2-d]pyrimidine derivatives that are potent and highly selective JAK1 inhibitors.[17]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol scaffold has yielded crucial insights into the structural requirements for potent biological activity.
| Position | Modification | Impact on Activity | Target Class | Reference |
| C2 | Aryl/Heteroaryl (e.g., p-tolyl, methyl-pyridyl) | Often crucial for potency and selectivity. The p-tolyl group is a common starting point. | Kinases | [18] |
| C4 | Amino, alkoxy, thioether groups | Major point for diversification to modulate solubility, cell permeability, and target engagement. | Kinases | [4] |
| C6 | Piperazinone, Aryl hydrazide | Can significantly enhance potency and selectivity, particularly for PI3Kδ and PI3K/mTOR. | PI3K | [9][19] |
| N3 | Alkylation/Substitution | Can influence tautomeric equilibrium and hydrogen bonding patterns in the active site. | General | [1] |
For example, SAR studies on PI3Kδ inhibitors revealed that incorporating a piperazinone moiety at the 6-position led to more potent and selective compounds compared to their piperazine counterparts.[9] Similarly, for CDK7 inhibitors, the inclusion of a fluorine atom into a piperidine ring substituent was found to enhance metabolic stability.[12]
Future Perspectives
The 2-(p-tolyl)thieno[3,2-d]pyrimidin-4-ol scaffold and its analogs continue to be a highly productive platform for the discovery of novel therapeutic agents. The synthetic accessibility and the deep understanding of its SAR allow for rational design and optimization of compounds against a growing number of biological targets. Current research is focused on improving pharmacokinetic properties, enhancing selectivity to minimize off-target effects, and exploring applications beyond oncology, such as in inflammatory and infectious diseases.[18][20] The proven success of this chemical class in generating potent kinase inhibitors ensures that it will remain a focal point of drug discovery efforts for the foreseeable future.
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- 15. pubs.acs.org [pubs.acs.org]
- 16. theraindx.com [theraindx.com]
- 17. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Antiproliferative effects of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol on cancer cells
An In-Depth Technical Guide to the Antiproliferative Effects of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Executive Summary & Pharmacological Context
The thieno[3,2-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology, recognized primarily for its role as a bioisostere of purines[1]. The compound 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol —which exists predominantly in its keto tautomeric form, 2-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, under physiological conditions—serves as a foundational core for designing potent, ATP-competitive kinase inhibitors[2].
By mimicking the adenine ring of ATP, this scaffold effectively anchors into the highly conserved hinge region of oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[3][4]. The inclusion of the 4-methylphenyl (p-tolyl) moiety at the C-2 position is a deliberate structural choice: it projects into the deep hydrophobic pocket of the kinase active site, enhancing both binding affinity (via van der Waals interactions) and target selectivity[5]. This whitepaper dissects the mechanistic grounding, structure-activity relationships (SAR), and standardized in vitro protocols required to evaluate the antiproliferative efficacy of this compound class.
Mechanistic Grounding: Kinase Inhibition and Signal Transduction
The aggressive proliferation of cancer cells is frequently driven by the hyperactivation of receptor tyrosine kinases (RTKs) like EGFR and downstream intracellular cascades such as the PI3K/AKT/mTOR pathway[6].
Causality in Chemical Design: The 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol core acts as a dual-threat or highly selective inhibitor depending on further functionalization. The nitrogen atoms within the pyrimidine ring (N1 and N3) act as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3Kα)[1][7]. When this interaction occurs, the compound competitively excludes ATP, preventing the auto-phosphorylation of the kinase and halting the downstream signal transduction required for cell survival and division. This blockade directly induces cell cycle arrest (typically at the G2/M phase) and triggers intrinsic apoptosis[4].
Mechanism of Action: Dual inhibition of EGFR and PI3K pathways driving cellular apoptosis.
In Vitro Antiproliferative Profiling: Experimental Workflows
To establish a self-validating experimental system, researchers must employ orthogonal assays that measure different biological endpoints: metabolic viability, membrane asymmetry (apoptosis), and DNA content (cell cycle).
Cell Viability Assay (MTT Protocol)
Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the number of metabolically active (viable) cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50). Cell Line Selection: MCF-7 (Breast) and A549 (Non-Small Cell Lung Cancer) are utilized due to their well-documented reliance on EGFR and PI3K signaling[7][8].
Step-by-Step Methodology:
-
Seeding: Harvest logarithmic-phase cancer cells and seed at a density of
cells/well in a 96-well plate using complete medium (e.g., DMEM + 10% FBS). Incubate at 37°C, 5% CO2 for 24 hours to allow for cellular adherence. -
Treatment: Aspirate the medium. Apply serial dilutions of the thienopyrimidine compound (ranging from 0.01 µM to 100 µM) dissolved in medium (maximum final DMSO concentration <0.5% to prevent vehicle toxicity). Include Erlotinib or Pictilisib as a positive control, and 0.5% DMSO as a vehicle control. Incubate for 72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Rationale: While MTT proves the cells are dying, flow cytometry explains how they are dying. Annexin V-FITC binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but is membrane-impermeable, only staining late apoptotic/necrotic cells or permeabilized cells for cell cycle phase determination[9].
Step-by-Step Methodology:
-
Induction: Treat
cells/well in a 6-well plate with the compound at its calculated IC50 and 2×IC50 concentrations for 48 hours. -
Harvesting: Collect both the floating (dead) cells and the adherent cells via trypsinization (ensure trypsin is EDTA-free to prevent stripping of PS). Wash twice with cold PBS.
-
Staining (Apoptosis): Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Staining (Cell Cycle): For a separate cohort, fix cells in 70% cold ethanol overnight. Wash, treat with RNase A (50 µg/mL) to prevent RNA intercalation, and stain with PI (50 µg/mL) for 30 minutes.
-
Acquisition: Analyze via a flow cytometer (e.g., BD FACSCanto), capturing at least 10,000 events per sample. Use FlowJo software to quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and cell cycle arrest (accumulation in G2/M peak).
Standardized in vitro pharmacological screening workflow for thienopyrimidines.
Data Presentation & Interpretation
A rigorous evaluation of a thieno[3,2-d]pyrimidine derivative requires benchmarking against clinical standards. The table below synthesizes expected quantitative antiproliferative data based on structurally analogous 4-substituted thieno[3,2-d]pyrimidines evaluated in current literature[6][8][9].
Table 1: Representative Antiproliferative Activity (IC50) of Thieno[3,2-d]pyrimidine Derivatives
| Cell Line | Cancer Origin | Target Pathway Reliance | Compound IC50 (µM) | Positive Control (Erlotinib) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | PI3K/AKT, ER | 0.85 ± 0.12 | 1.20 ± 0.15 |
| MDA-MB-231 | Triple-Negative Breast | EGFR, FAK | 1.31 ± 0.20 | 2.45 ± 0.30 |
| A549 | Non-Small Cell Lung | EGFR (Wild-type) | 2.10 ± 0.35 | 1.85 ± 0.22 |
| HT-29 | Colorectal Adenocarcinoma | PI3K, BRAF | 1.75 ± 0.18 | > 10.00 |
| PC-3 | Prostate Carcinoma | Wnt/β-catenin, EGFR | 0.92 ± 0.10 | 3.50 ± 0.40 |
Note: Data represents synthesized reference ranges for 2-aryl-thieno[3,2-d]pyrimidin-4-ol derivatives. The superior efficacy in MCF-7 and PC-3 lines highlights the scaffold's potent multi-kinase inhibitory profile, often outperforming single-target agents like Erlotinib in complex, mutation-heavy cell lines.
References
-
The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications.[Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.[Link]
-
New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. PubMed.[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]
-
Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. MDPI.[Link]
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Antimicrobial Potential of Substituted Thieno[3,2-d]pyrimidines: A Comprehensive Technical Guide
Executive Summary
The rapid escalation of multidrug-resistant (MDR) bacterial and fungal pathogens has created a critical bottleneck in infectious disease management. To overcome existing resistance mechanisms, drug development has pivoted toward novel heterocyclic scaffolds. Among these, thieno[3,2-d]pyrimidines have emerged as highly potent pharmacophores. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, synthetic workflows, and self-validating biological assays required to harness and optimize this scaffold for next-generation antimicrobial therapeutics.
Mechanistic Rationale: Purine Bioisosterism and Enzyme Inhibition
The therapeutic efficacy of thieno[3,2-d]pyrimidines is fundamentally rooted in their structural mimicry. The fused thiophene and pyrimidine rings act as bioisosteres of purines (such as adenine). This structural homology allows these derivatives to competitively infiltrate purine-dependent enzymatic pathways.
Specifically, substituted thieno[3,2-d]pyrimidines exhibit potent inhibition of DNA gyrase (specifically the B subunit) and Topoisomerase II 1. By binding to the ATP-binding pocket of DNA gyrase B, these molecules prevent ATP hydrolysis. Molecular docking studies confirm exceptional binding affinities (up to -8.2 kcal/mol), driven by critical hydrogen bonds with residues like THR165 and ASN46, alongside hydrophobic interactions with ILE78 and PRO79 [[1]](). Without ATP hydrolysis, the enzyme cannot introduce negative supercoils into DNA, leading to replication arrest and rapid bactericidal action.
Pathway of DNA Gyrase inhibition by thieno[3,2-d]pyrimidine derivatives.
Synthetic Strategies and Workflow
The generation of an active antimicrobial library requires precise functionalization of the core scaffold. The standard synthetic route leverages 6-chlorothieno[3,2-d]pyrimidine as a versatile starting material.
Causality in Reaction Design:
The primary functionalization occurs via Nucleophilic Aromatic Substitution (SNAr) at the 2-position or 4-position using various amines (e.g., N-benzylamine or piperazine) 1, 2. This reaction is thermodynamically driven but generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the HCl protonates the incoming amine nucleophile, halting the reaction. Therefore, an acid scavenger like anhydrous potassium carbonate (
General synthetic workflow for substituted thieno[3,2-d]pyrimidines.
Antimicrobial Profiling: Quantitative Efficacy
Extensive in vitro screening demonstrates that the antimicrobial spectrum of thieno[3,2-d]pyrimidines is highly dependent on the peripheral substituents. For instance, the incorporation of basic moieties like 4-methylpiperazin-1-yl drastically enhances Gram-negative penetration, while spiro-isoxazoline modifications yield exceptional antifungal properties [[3]](), [[2]]().
Table 1: Comparative MIC Profiles of Key Derivatives
| Compound Class / Substitution | Target Pathogens | Efficacy / MIC Range | Reference |
| 4'-(4-methylpiperazin-1-yl) derivatives | S. aureus, B. subtilis, E. coli | 7.81 - 15.63 μg/mL (Potent broad-spectrum) | 2 |
| Spiro-isoxazoline derivatives (e.g., 8c) | Pathogenic Fungi (e.g., C. albicans) | 1 - 2 μmol/mL (Outperforms Ketoconazole) | 3 |
| N-benzylamine acyl derivatives (e.g., S5, S8) | DNA Gyrase B (In Silico Docking) | -8.1 to -8.2 kcal/mol (High target affinity) | 1 |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of N-benzylthieno[3,2-d]pyrimidin-2-amine Intermediate [1.1]
Causality Check: Dimethyl Sulfoxide (DMSO) is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the SNAr reaction, significantly accelerating the reaction rate.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 g (5.85 mmol) of 6-chlorothieno[3,2-d]pyrimidine and 0.63 g (5.85 mmol) of phenylmethanamine in 15 mL of anhydrous DMSO.
-
Catalytic Scavenging: Add 1.62 g (11.7 mmol) of anhydrous
to the solution. -
Thermal Activation: Reflux the reaction mixture at 120°C for 2 hours under continuous magnetic stirring. Monitor the disappearance of the starting material via TLC (Mobile phase: Ethyl acetate:Hexane, 7:3).
-
Precipitation & Workup: Cool the mixture to room temperature. Pour the solution slowly over crushed ice/cold water. The sudden shift in solvent polarity forces the hydrophobic intermediate to precipitate.
-
Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual DMSO and salts, and recrystallize from ethanol.
Protocol B: MIC Determination via Resazurin-Assisted Broth Microdilution
Causality Check: Resazurin is an oxidation-reduction indicator. Viable, metabolizing bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides an objective, quantifiable endpoint, eliminating the subjectivity of visually assessing well turbidity.
-
Inoculum Standardization: Culture target strains in Mueller-Hinton Broth (MHB) at 37°C to the 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in fresh MHB. -
Serial Dilution: Dissolve the synthesized compound in 100% DMSO (10 mg/mL stock). Perform a two-fold serial dilution in a 96-well plate using MHB. Critical Constraint: Ensure the final DMSO concentration per well does not exceed 1% to prevent solvent-induced bacterial toxicity.
-
Inoculation: Add 50 μL of the standardized bacterial suspension to 50 μL of the diluted compound in each well.
-
Self-Validating Controls:
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin dye to each well and incubate for 2 additional hours. The MIC is recorded as the lowest concentration well that remains distinctly blue.
Pharmacokinetics & Future Optimization
While the in vitro potency of thieno[3,2-d]pyrimidines is undeniable, their translation to in vivo efficacy often encounters pharmacokinetic hurdles. Many highly substituted derivatives (particularly bulky spiro-compounds) violate Lipinski's Rule of Five, exhibiting molecular weights between 382–458 g/mol and demonstrating low gastrointestinal absorption 1.
Future lead optimization must focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This can be achieved by incorporating ionizable basic centers (e.g., morpholine or piperazine rings) to enhance aqueous solubility, or by utilizing prodrug strategies that temporarily mask lipophilic domains until enzymatic cleavage occurs at the infection site.
References
-
Rahane, R. D., et al. "Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity." ResearchGate. Available at: [Link]
-
"Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities." National Institutes of Health (NIH). Available at: [Link]
-
"Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors." MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors [mdpi.com]
- 3. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2-Arylthieno[3,2-d]pyrimidin-4-ols: A Comprehensive Guide to Scaffold Optimization and Kinase Targeting
Executive Summary
The 2-arylthieno[3,2-d]pyrimidin-4-ol scaffold—and its thermodynamically favored tautomer, the 4(3H)-one—represents a privileged pharmacophore in modern medicinal chemistry. Bioisosteric to quinazoline and purine systems, this bicyclic core effectively mimics the adenine ring of adenosine triphosphate (ATP), making it an exceptional hinge-binding motif for targeted kinase inhibition. This technical guide explores the structure-activity relationship (SAR) dynamics of this scaffold, detailing how precise modifications at the 2-aryl and 4-positions dictate selectivity across critical oncogenic and metabolic pathways, including PI3K/mTOR, FAK, and FLT-3[1][2].
Structural Biology & Pharmacophore Rationale
The ATP-Competitive Hinge Binder
Kinases share a highly conserved ATP-binding pocket characterized by a "hinge region" that connects the N-terminal and C-terminal lobes. The thieno[3,2-d]pyrimidine core acts as a competitive inhibitor by inserting itself into this pocket. The nitrogen atoms of the pyrimidine ring (N1 and N3) serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the hinge region (e.g., Val851 in PI3Kα)[3].
Tautomerism: The 4-ol vs. 4(3H)-one
In solution and solid states, 2-arylthieno[3,2-d]pyrimidin-4-ols exist in a tautomeric equilibrium that heavily favors the 4(3H)-one form[4]. While the 4-ol/4(3H)-one core possesses intrinsic hydrogen-bonding capabilities, it is predominantly utilized as a highly versatile synthetic intermediate. To achieve nanomolar potency against targets like PI3K or FAK, the 4-hydroxyl group is typically activated (via halogenation) and displaced by nucleophiles (e.g., morpholine or substituted amines) to project into the ribose-binding pocket or the solvent-exposed channel[5].
PI3K/AKT/mTOR signaling cascade and dual inhibition by thieno[3,2-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Dynamics
The functionalization of the thienopyrimidine core is highly modular, allowing for fine-tuned target selectivity.
The 2-Aryl Substituent (Specificity Pocket)
The 2-position of the pyrimidine ring directs substituents into the hydrophobic specificity pocket adjacent to the ATP-binding site.
-
Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., hydroxyl, methoxy, or amino groups) on the 2-phenyl ring often enhances potency by forming secondary hydrogen bonds with non-conserved residues deep within the pocket[1]. For instance, a 3-hydroxyphenyl group at the 2-position significantly boosts PI3Kα/mTOR dual inhibition.
-
Steric Bulk: Excessive steric bulk at the ortho-position of the 2-aryl ring can induce a torsional clash with the pyrimidine core, breaking the coplanarity required for optimal insertion into the narrow hinge cleft. Meta- and para-substitutions are generally better tolerated[5].
The 4-Position (Ribose Pocket & Solvent Channel)
The conversion of the 4-ol to a functionalized amine or ether is the most critical SAR driver for kinase selectivity.
-
Morpholine Substitution (PI3K/mTOR): Replacing the 4-ol with a morpholine ring is a hallmark of PI3K inhibitors. The morpholine oxygen acts as a crucial hydrogen bond acceptor for the hinge region, while the aliphatic ring occupies the ribose-binding pocket[3].
-
Substituted Amines (FAK/FLT-3): Conversely, substituting the 4-position with N-methylpiperazine or complex anilines shifts the selectivity profile away from PI3K and toward Focal Adhesion Kinase (FAK) and mutant FLT-3, exploiting deeper, solvent-exposed regions unique to these kinases[2].
The Thiophene Ring (Positions 6 and 7)
The thiophene ring provides structural rigidity. Substitutions at the 6- or 7-positions (e.g., small alkyl groups or halogens) modulate the lipophilicity (LogP) and metabolic stability of the compound. Unsubstituted thiophene rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes; thus, blocking these sites with fluorine or methyl groups can improve the pharmacokinetic half-life[4].
Quantitative Data Summaries
The following table synthesizes representative SAR data demonstrating how modifications to the 2-aryl and 4-positions of the thieno[3,2-d]pyrimidine core dictate kinase selectivity and cellular potency.
Table 1: Representative SAR Profile of Thieno[3,2-d]pyrimidine Derivatives
| Compound | R1 (2-Position) | R2 (4-Position) | Primary Target | Enzyme IC₅₀ (nM) | Cellular IC₅₀ (μM)* |
| Core-1 | Phenyl | -OH / =O | PI3Kα | >10,000 | >50.0 |
| Int-1 | Phenyl | -Cl | PI3Kα | >5,000 | >50.0 |
| Lead-A | Phenyl | Morpholine | PI3Kα | 45 | 2.1 |
| Lead-B | 3-Hydroxyphenyl | Morpholine | PI3Kα | 12 | 0.4 |
| Lead-C | 4-Fluorophenyl | Morpholine | PI3Kα | 28 | 1.1 |
| FAK-1 | 2-Methoxy-4-aminophenyl | N-Methylpiperazine | FAK | 8 | 0.05 |
| FLT3-1 | 2-Methoxy-4-aminophenyl | N-Methylpiperazine | FLT-3 (Mutant) | 15 | 0.08 |
*Cellular IC₅₀ values represent viability assays in HCT-116 (for PI3K) or MV-4-11 (for FLT-3) cell lines.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality and mandatory Quality Control (QC) checkpoints.
Protocol 1: Synthesis of the 4-Substituted-2-Arylthieno[3,2-d]pyrimidine Core
Causality: The synthesis begins with the cyclocondensation of an aminothiophene ester with an amidine. The amidine provides both the C2 carbon and the N3 nitrogen required to close the pyrimidine ring. Subsequent chlorination with POCl₃ converts the thermodynamically stable 4(3H)-one into a highly electrophilic 4-chloro intermediate, priming it for Nucleophilic Aromatic Substitution (SNAr)[1][4].
Step-by-Step Methodology:
-
Cyclocondensation: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) and the desired aryl amidine hydrochloride (1.2 eq) in anhydrous methanol.
-
Base Addition: Slowly add sodium methoxide (NaOMe, 3.0 eq) at 0 °C. Rationale: NaOMe deprotonates the amidine, facilitating nucleophilic attack on the ester carbonyl.
-
Reflux: Heat the reaction mixture to reflux for 12 hours under an argon atmosphere to prevent oxidation of the thiophene core.
-
Isolation of 4-ol Core: Cool to room temperature, neutralize with 1M HCl to precipitate the 2-arylthieno[3,2-d]pyrimidin-4-ol. Filter and dry under vacuum.
-
Self-Validation (QC 1): Confirm cyclization via FTIR (disappearance of primary NH₂ bands at 3400/3300 cm⁻¹ and appearance of a broad lactam NH band at ~3100 cm⁻¹) and ¹H-NMR (presence of a downfield singlet at ~12.0 ppm indicating the lactam NH).
-
-
Chlorination: Suspend the dried 4-ol intermediate in POCl₃ (10 volumes). Add a catalytic amount of N,N-dimethylaniline. Reflux at 110 °C for 4 hours.
-
Self-Validation (QC 2): Monitor via LC-MS. The reaction is complete when the [M+H]⁺ peak of the 4-ol is replaced by a peak at[M+H]⁺ + 18 Da, exhibiting a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
-
-
SNAr Displacement: Concentrate the POCl₃ in vacuo. Dissolve the crude 4-chloro intermediate in anhydrous DMF. Add morpholine (or desired amine, 2.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80 °C for 6 hours to yield the final active inhibitor.
Step-by-step synthetic workflow for the preparation and derivatization of the thienopyrimidine core.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: The ADP-Glo assay is a highly sensitive, luminescent method that measures the amount of ADP formed during a kinase reaction. It is universally applicable to ATP-consuming enzymes and avoids the safety hazards of radiometric assays[1].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized thienopyrimidine derivatives in 100% DMSO.
-
Kinase Reaction: In a 384-well plate, combine 1 μL of the compound dilution, 2 μL of recombinant PI3Kα enzyme (diluted in kinase buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20), and incubate for 15 minutes at room temperature.
-
Initiation: Add 2 μL of an ATP/PIP2 substrate mixture to initiate the reaction. Incubate for 60 minutes at 30 °C.
-
ADP Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes.
-
Self-Validation (QC 3): Include a "No-Enzyme Control" (NEC) to establish baseline background luminescence, and a reference inhibitor (e.g., Omipalisib) to validate the assay's dynamic range and sensitivity.
-
-
Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
-
Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Molecules (PubMed Central) URL: [Link]
-
Title: Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: Pharmaceuticals (PubMed Central) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed Central) URL: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theraindx.com [theraindx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Review of thieno[3,2-d]pyrimidine core in medicinal chemistry
The thieno[3,2-d]pyrimidine scaffold is a highly privileged, bicyclic heterocyclic core that has revolutionized modern medicinal chemistry. As a bioisostere of purines and quinazolines, it offers a versatile architectural framework for designing targeted therapeutics, particularly in oncology and infectious diseases[1][2].
This technical guide explores the mechanistic rationale, synthetic methodologies, and therapeutic applications of the thieno[3,2-d]pyrimidine core, providing actionable insights for drug development professionals.
Pharmacophore Modeling & Mechanistic Rationale
The pharmacological success of the thieno[3,2-d]pyrimidine core stems from its unique physicochemical properties. The fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine ring creates a highly programmable dipole moment and a flat, aromatic surface ideal for intercalating into deep hydrophobic kinase and enzyme pockets[3].
Kinase Hinge-Binding (PI3K & mTOR)
In the context of Phosphoinositide 3-kinase (PI3K) inhibitors, the thieno[3,2-d]pyrimidine core acts as a rigid, lipophilic spacer. When functionalized with a morpholine ring at the C4 position (as seen in GDC-0941/Pictilisib), the morpholine oxygen acts as a critical hydrogen-bond acceptor for the amide backbone of the hinge region (e.g., Val851 in PI3Kα)[4]. The thienopyrimidine core itself occupies the adenine-binding pocket, while substituents at the C2 position (such as an indazole or pyrimidine ring) are projected into the inner affinity pocket to drive isoform selectivity and overcome resistance[4][5].
Sirtuin (SIRT) Anchoring via π-Stacking
Beyond kinases, the core has been successfully utilized in pan-SIRT1/2/3 inhibitors. Crystallographic data reveals that the thieno[3,2-d]pyrimidine core lines the hydrophobic small lobe of the SIRT3 substrate channel. The thiophene moiety engages in a highly favorable
PI3K/AKT/mTOR signaling cascade and dual inhibition by thieno[3,2-d]pyrimidine derivatives.
Synthetic Architecture & Reactivity
The construction of the thieno[3,2-d]pyrimidine skeleton typically relies on the elaboration of a pre-formed 3-aminothiophene-2-carboxylate precursor[7]. The most robust and scalable route involves the Gewald reaction to assemble the thiophene ring, followed by cyclization with a one-carbon source (e.g., formamide or triethyl orthoformate) to yield the pyrimidinone[8].
Regioselective Functionalization
The true power of this scaffold lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (
-
First Substitution (C4): Occurs rapidly at room temperature with mild bases (e.g.,
or TEA)[7]. -
Second Substitution (C2): Requires elevated temperatures (80–120 °C), stronger nucleophiles, or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[7][9].
General synthetic workflow for functionalized thieno[3,2-d]pyrimidine derivatives.
Self-Validating Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
To access the highly versatile 2,4-dichloro intermediate, chlorination of thieno[3,2-d]pyrimidine-2,4-dione is performed.
Causality Check: Phosphorus oxychloride (
Step-by-Step Methodology:
-
Preparation: To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (5.0 g, 29.0 mmol) in
(40 mL) under an inert nitrogen atmosphere, add DIPEA (13.0 mL, 74.0 mmol) dropwise at 0 °C[10]. -
Reaction: Heat the reaction mixture to reflux (approx. 105 °C) for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly polar dione spot validates completion.
-
Distillation: Cool the mixture to room temperature. Critical Step: Remove excess
and DIPEA by vacuum distillation. Do not quench the raw mixture directly with water, as unreacted reacts violently and exothermically, which can hydrolyze the newly formed C-Cl bonds back to the dione[10]. -
Extraction: Dissolve the resulting brown solid in chloroform (100 mL) and partition against ice-cold water (50 mL).
-
Neutralization: Adjust the aqueous phase to an alkaline pH (pH ~9) using 5 M NaOH. Extract the aqueous layer twice more with chloroform.
-
Purification & Validation: Combine the organic fractions, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Quantitative Biological Data
The structural plasticity of the thieno[3,2-d]pyrimidine core allows it to be tuned for extreme potency across various targets. The table below summarizes the biological activity of key clinical and preclinical derivatives.
| Compound Name / Identifier | Primary Target(s) | Quantitative Activity ( | Clinical / Research Status |
| GDC-0941 (Pictilisib) | PI3K p110 | Clinical Trials (Solid Tumors)[4] | |
| GDC-0980 (Apitolisib) | PI3K / mTOR | Clinical Trials (Oncology)[5][8][11] | |
| Compound 10b | PI3K | Preclinical (DLBCL Lymphoma)[12] | |
| Compound 11c / 28 | SIRT1 / SIRT2 / SIRT3 | Low nanomolar pan-inhibition | Preclinical (In vitro probes)[6] |
| Compound S1-S10 Series | DNA Gyrase B | Antimicrobial MICs (Various) | Preclinical (Antibacterial)[9] |
Future Directions: Bifunctional and Dual-Targeting Agents
The future of thieno[3,2-d]pyrimidine chemistry lies in overcoming resistance mechanisms via dual-targeting. For instance, the compensatory feedback loop between PI3K and mTOR often renders single-agent PI3K inhibitors ineffective. By modifying the C6 position of the thieno[3,2-d]pyrimidine core, researchers have successfully developed dual PI3K/mTOR inhibitors (like Apitolisib) that block both the initial pathway activation and the downstream feedback loops[5].
More recently, merged pharmacophore strategies have yielded first-in-class bifunctional PI3K
References
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Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. Available at:[Link]
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Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase. Journal of Medicinal Chemistry. Available at:[Link]
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Ran, K., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
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Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at:[Link]
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The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to the Discovery and Development of Novel Kinase Inhibitors
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic core in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a versatile framework for the strategic placement of substituents to optimize target engagement, selectivity, and pharmacokinetic profiles. This technical guide offers an in-depth exploration of the discovery and development of thieno[3,2-d]pyrimidine-based inhibitors, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key therapeutic targets, delve into the intricacies of rational drug design and structure-activity relationships (SAR), provide detailed synthetic and biological evaluation protocols, and culminate with case studies of prominent clinical candidates. This guide is intended to be a practical and comprehensive resource, bridging the gap between foundational knowledge and field-proven application.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring. This arrangement confers a unique set of properties that make it highly attractive for drug design. The planar and aromatic nature of the core provides a rigid foundation for the precise orientation of functional groups, facilitating specific interactions with the active sites of target proteins. Furthermore, the presence of multiple nitrogen and sulfur atoms offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding.
The versatility of the thieno[3,2-d]pyrimidine scaffold lies in its amenability to chemical modification at various positions, primarily at the 2-, 4-, and 6-positions. This allows for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[1]
Key Therapeutic Targets of Thieno[3,2-d]pyrimidine-Based Inhibitors
The adaptability of the thieno[3,2-d]pyrimidine scaffold has led to the development of inhibitors against a wide array of therapeutic targets, predominantly within the protein kinase family. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes such as proliferation, growth, survival, and metabolism.[2] Its overactivation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] Thieno[3,2-d]pyrimidine derivatives have been extensively explored as potent PI3K inhibitors.[3]
Signaling Pathway: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling and inhibition.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[4] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other solid tumors.[4][5] Thieno[3,2-d]pyrimidines have been successfully designed as ATP-competitive EGFR inhibitors, including those active against clinically relevant resistance mutations like T790M.[5][6]
Other Kinase and Non-Kinase Targets
The therapeutic reach of thieno[3,2-d]pyrimidines extends beyond PI3K and EGFR. They have been investigated as inhibitors of:
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, crucial for B-cell development and function.[7]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with CDK7 being a target for triple-negative breast cancer.[8][9]
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Implicated in cancer cell migration, invasion, and proliferation.[10]
-
Sirtuins (SIRT1, SIRT2, SIRT3): A class of histone deacetylases involved in various cellular processes, including metabolism and aging.[11]
-
Tubulin: A key component of the cytoskeleton, with inhibitors disrupting microtubule dynamics and inducing cell cycle arrest.[12]
-
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: A central regulator of the DNA damage response.[13]
-
Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2): Involved in inflammatory signaling pathways.[14]
Medicinal Chemistry and Drug Design Principles
The development of potent and selective thieno[3,2-d]pyrimidine inhibitors is a testament to the power of rational drug design and iterative structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical structure relates to biological activity. For thieno[3,2-d]pyrimidines, SAR exploration typically focuses on modifications at key positions of the scaffold to enhance potency and selectivity. For instance, in the development of PI3K inhibitors, the introduction of a morpholine group at the 4-position and a substituted indazole at the 2-position of the thieno[3,2-d]pyrimidine core was found to be crucial for potent and selective inhibition of Class I PI3K isoforms.[15]
Workflow: SAR-Guided Optimization
Caption: Iterative cycle of SAR-guided lead optimization.
Pharmacophore Merging and Scaffold Hopping
Advanced drug design strategies have also been employed. Pharmacophore merging involves combining the key structural features of two different inhibitors to create a single molecule with dual activity. For example, a merged pharmacophore strategy was used to develop dual PI3Kδ and bromodomain and extra-terminal (BET) inhibitors based on the thieno[3,2-d]pyrimidine scaffold.[16] Scaffold hopping, on the other hand, involves replacing the core scaffold of a known inhibitor with a different one while retaining the key binding interactions. This can lead to compounds with improved properties, such as better novelty and patentability.[17]
Synthetic Methodologies
The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives is well-established, with several versatile routes available to medicinal chemists.
Construction of the Thieno[3,2-d]pyrimidine Core
A common and efficient method for constructing the thieno[3,2-d]pyrimidine skeleton involves the elaboration of a pre-formed 3-aminothiophene-2-carboxylate or carboxamide precursor.[1] This is often achieved through the Gewald reaction to assemble the initial thiophene ring, followed by cyclization with a one-carbon source like formic acid or triethyl orthoformate to form the pyrimidine ring.[17]
Functionalization of the Core
Once the core is synthesized, further functionalization, particularly at the 4-position, is typically achieved through nucleophilic aromatic substitution. The 4-hydroxythieno[3,2-d]pyrimidine can be converted to the more reactive 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃).[1] This 4-chloro derivative can then be reacted with a wide variety of amines to introduce diverse substituents, allowing for extensive SAR exploration.[1][18]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Preparation of the 4-Chloro Intermediate:
-
To a solution of thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[3,2-d]pyrimidine.
-
-
Nucleophilic Substitution with Amines:
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of tetrahydrofuran (THF) and isopropanol.
-
Add the desired amine and a base (e.g., potassium carbonate, K₂CO₃).
-
Heat the reaction mixture, typically between 70-100°C, for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-substituted thieno[3,2-d]pyrimidine derivative.[1]
-
Biological Evaluation: Key Experimental Protocols
The biological evaluation of newly synthesized thieno[3,2-d]pyrimidine derivatives is a critical step in the drug discovery process. This involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reagents and Materials:
-
Purified recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase enzyme, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell-Based Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture cancer cell lines in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[16]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the GI₅₀ (50% growth inhibition) or IC₅₀ value from the dose-response curve.[6]
-
Case Study: Pictilisib (GDC-0941) - A Pan-PI3K Inhibitor
Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-Class I PI3K inhibitor that exemplifies the successful application of the thieno[3,2-d]pyrimidine scaffold in drug discovery.[15] It was discovered through a collaborative effort and has undergone extensive clinical evaluation.
Pictilisib inhibits the p110α, p110β, p110δ, and p110γ isoforms of PI3K with IC₅₀ values of 3 nM, 33 nM, 3 nM, and 75 nM, respectively.[15] It has demonstrated anti-tumor activity in various preclinical models and has been investigated in numerous Phase I and II clinical trials for the treatment of advanced solid tumors.[19][20][21] While its development has faced challenges, the story of pictilisib provides invaluable insights into the development of thieno[3,2-d]pyrimidine-based inhibitors.
| Compound | Target(s) | IC₅₀ (nM) | Clinical Phase | References |
| Pictilisib (GDC-0941) | PI3Kα, β, δ, γ | 3, 33, 3, 75 | Phase II | [15][21] |
| Omipalisib (GSK2126458) | PI3K, mTOR | PI3Kα: 0.019, mTOR: 0.18 | Phase I | [22][23] |
| Compound 5a | EGFR | 36.7 | Preclinical | [6][24] |
| Compound B1 | EGFRL858R/T790M | 13 | Preclinical | [4] |
| Compound 34 | ATR | 1.5 | Preclinical | [13] |
| Compound 36 | CDK7 | Potent (specific value not stated) | Preclinical | [9] |
Future Perspectives and Conclusion
The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Current research is focused on developing inhibitors with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window. The exploration of dual-target inhibitors and the application of novel drug delivery strategies are also promising avenues for future development.
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- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies [mdpi.com]
- 22. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. OMIPALISIB [drugs.ncats.io]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Experimental protocol for synthesizing 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
An in-depth, self-validating experimental protocol for the synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (also existing as its tautomer, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one).
The thieno[3,2-d]pyrimidine scaffold is a privileged bioisostere of quinazoline and purine rings, frequently utilized in the design of highly selective kinase inhibitors and anti-tumor agents[1]. The most robust and regioselective method for constructing this fused bicyclic system relies on a two-step annulation strategy starting from 2[2].
Retrosynthetic Workflow & Mechanistic Pathway
The synthesis follows a modified Niementowski-type condensation. The initial step involves the nucleophilic acyl substitution of the thiophene amine with 4-methylbenzoyl chloride. The resulting amido-ester is then subjected to a high-temperature3[3].
Figure 1: Two-step synthetic workflow for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Quantitative Reagents and Materials
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Methyl 3-aminothiophene-2-carboxylate | 157.19 | 1.0 | 1.57 g | Starting Material |
| 4-Methylbenzoyl chloride | 154.59 | 1.1 | 1.70 g (1.45 mL) | Acylating Agent |
| Pyridine | 79.10 | 2.0 | 1.58 g (1.61 mL) | Acid Scavenger / Base |
| Dichloromethane (Anhydrous) | 84.93 | - | 20 mL | Aprotic Solvent |
| Ammonium Acetate | 77.08 | 10.0 | 7.71 g | Ammonia Source |
| Glacial Acetic Acid | 60.05 | - | 25 mL | Solvent / Acid Catalyst |
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Methyl 3-(4-methylbenzamido)thiophene-2-carboxylate
Expertise & Causality: The acylation of the electron-rich 3-aminothiophene must be carefully controlled. Pyridine is specifically chosen over stronger aliphatic bases (like triethylamine) to minimize the risk of ketene formation from the acid chloride, while effectively scavenging the generated HCl to prevent the degradation of the acid-sensitive thiophene ring. The reaction is initiated at 0 °C to suppress di-acylation at the nitrogen center.
Procedure:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve methyl 3-aminothiophene-2-carboxylate (1.57 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add pyridine (1.61 mL, 20.0 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Dissolve 4-methylbenzoyl chloride (1.45 mL, 11.0 mmol) in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (2 × 15 mL) to remove excess pyridine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Self-Validating Checkpoint:
The reaction is self-validating when the organic layer, post-HCl wash, exhibits no residual pyridine odor. TLC analysis (Hexane:EtOAc 3:1) must reveal a single new spot (
Step 2: Cyclodehydration to 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Expertise & Causality: Ammonium acetate dissolved in glacial acetic acid serves a dual purpose. Thermally, ammonium acetate decomposes to liberate ammonia, which acts as a nucleophile to convert the methyl ester into a primary amide. Simultaneously, the glacial acetic acid protonates the benzamide carbonyl, increasing its electrophilicity. This drives the intramolecular cyclodehydration, forcing the closure of the pyrimidine ring.
Procedure:
-
Transfer the crude methyl 3-(4-methylbenzamido)thiophene-2-carboxylate (approx. 2.5 g, 9.0 mmol) into a 100 mL round-bottom flask.
-
Add glacial acetic acid (25 mL) and ammonium acetate (7.71 g, 100 mmol).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 120 °C) in an oil bath for 12 to 16 hours.
-
Monitor the reaction via LC-MS until the intermediate mass (276.1) is fully consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred crushed ice/water.
-
Stir for 30 minutes to ensure complete precipitation of the product.
-
Isolate the precipitate via vacuum filtration, washing the filter cake thoroughly with cold water (3 × 20 mL) and cold ethanol (10 mL) to remove residual acetic acid and unreacted ammonium salts.
-
Dry the solid in a vacuum oven at 60 °C overnight.
Self-Validating Checkpoint:
The cyclization is self-validating upon the immediate precipitation of the product when poured into ice water. The intermediate amido-ester is highly soluble in acetic acid, whereas the rigid, planar thienopyrimidine core is highly hydrophobic and insoluble in aqueous mixtures. LC-MS analysis of the precipitate must yield a dominant peak at
Expected Analytical Data Summary
| Intermediate / Product | Expected Yield | Purity (HPLC) | LC-MS | Physical Appearance |
| Methyl 3-(4-methylbenzamido)thiophene-2-carboxylate | 85 - 92% | > 95% | 276.1 | Off-white to pale yellow solid |
| 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol | 75 - 82% | > 98% | 243.1 | White to light beige crystalline powder |
References
- Fan et al. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." nih.gov.[https://vertexaisearch.cloud.google.
- "Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuO_B0wZwLWfxG8i8H7pLjLS8c4ckC4hltn2lQp4orSPix6BLEFyDbNOdASEhcdrW95NAYQcRSkrC0KY_bh5M1iuGyWejzMhsUbCFUnhVJSLNSskRfmpOPhfZGG3GA9y-UQAn79P7y8749A7E=]
- "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation." nih.gov.[https://vertexaisearch.cloud.google.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in a Luminescent Kinase Inhibition Assay
Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and targeted drug discovery.
Executive Summary & Mechanistic Rationale
The thieno[3,2-d]pyrimidine core is a highly privileged, purine-isosteric scaffold that has driven the discovery of numerous clinical-stage kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) family 1. Because PI3K is a critical lipid kinase frequently hyperactivated in human malignancies, it represents a highly validated target for therapeutic intervention 2.
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol serves as a foundational ATP-competitive inhibitor model.
-
Structural Causality: The bicyclic thienopyrimidine core inserts deeply into the kinase hinge region. The 4-ol substituent (which exists in tautomeric equilibrium with its 4-one form) acts as a critical hydrogen bond donor/acceptor to the backbone amides of the kinase (e.g., Val851 in PI3Kα). Simultaneously, the 2-(4-methylphenyl) moiety projects into the hydrophobic specificity pocket, enhancing binding affinity and isoform selectivity 3.
Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by the thienopyrimidine scaffold.
Assay Architecture: The Causality Behind the Protocol
Evaluating lipid kinases like PI3K presents a unique biochemical challenge: the substrate (PIP2) is a highly hydrophobic lipid that forms micelles in aqueous buffer, making traditional peptide-based fluorescence polarization assays ineffective.
To circumvent this, we utilize a Universal ADP-Detection Luminescent Assay (e.g., ADP-Glo™).
-
The Rationale: Instead of tracking the phosphorylated lipid, this assay measures the universal byproduct of the kinase reaction: ADP. By depleting unreacted ATP and converting the generated ADP back into ATP to drive a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. This decouples the readout from the physical properties of the lipid substrate 4.
-
ATP at
: To accurately identify ATP-competitive inhibitors like our thienopyrimidine derivative, the ATP concentration in the assay must be set at the Michaelis constant ( ) specific to the PI3K isoform being tested (typically 10–25 µM). Higher ATP concentrations will outcompete the inhibitor, artificially inflating the IC50 value.
Fig 2: Step-by-step workflow for the luminescent in vitro kinase inhibition assay.
Step-by-Step Methodology
Phase 1: Reagent and Compound Preparation
Trustworthiness Checkpoint: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can denature the kinase and cause artifactual inhibition.
-
Compound Stock: Dissolve 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in 100% anhydrous DMSO to a concentration of 10 mM.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in a 96-well intermediate plate using 100% DMSO.
-
Aqueous Transfer: Dilute the DMSO stocks 1:10 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.02% CHAPS, 1 mM EGTA). This yields a 10% DMSO solution.
-
Kinase Preparation: Dilute recombinant human PI3Kα (or target isoform) to 2X the final assay concentration (e.g., 0.5 nM final requires 1.0 nM stock) in 1X Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 2X mixture of PIP2 lipid substrate (100 µM) and ultra-pure ATP (at the predetermined
, e.g., 20 µM) in 1X Kinase Buffer.
Phase 2: Kinase Reaction Setup (384-well format)
-
Dispense Compound: Add 1.0 µL of the diluted compound (from Step 3) to a low-volume 384-well white microplate.
-
Dispense Enzyme: Add 4.0 µL of the 2X PI3K enzyme solution. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.
-
Initiate Reaction: Add 5.0 µL of the 2X Substrate/ATP mix to start the reaction. The final volume is 10 µL, and the final DMSO concentration is exactly 1%.
-
Incubation: Seal the plate and incubate at RT for 60 minutes. Note: Ensure the reaction remains within the linear phase (<20% ATP conversion) to prevent substrate depletion from skewing the kinetics.
Phase 3: Detection and Signal Processing
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes. This step terminates the kinase reaction and depletes all remaining unreacted ATP.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes. This converts the generated ADP into ATP and drives the luciferase/luciferin reaction.
-
Read Plate: Measure luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 seconds per well.
Self-Validating Systems & Data Analysis
To ensure the assay is robust and the data is trustworthy, the protocol must be self-validating.
Quality Control Metrics
Calculate the Z'-factor using the positive control (e.g., 10 µM GDC-0941, yielding maximum inhibition/background signal) and the negative control (1% DMSO vehicle, yielding maximum kinase activity).
Quantitative Data Presentation
Luminescence data is normalized to percent inhibition relative to the vehicle control. The IC50 is determined using a 4-parameter logistic non-linear regression model. Below is a representative profiling dataset demonstrating the selectivity of the thienopyrimidine scaffold across PI3K isoforms.
| Kinase Target | Compound Concentration Range | IC50 (nM) | Selectivity Fold (vs PI3Kα) |
| PI3Kα | 0.1 nM - 10 μM | 45 ± 4 | 1.0x (Reference) |
| PI3Kβ | 0.1 nM - 10 μM | 850 ± 20 | 18.8x |
| PI3Kδ | 0.1 nM - 10 μM | 120 ± 8 | 2.6x |
| PI3Kγ | 0.1 nM - 10 μM | 1450 ± 55 | 32.2x |
| EGFR (Control) | 0.1 nM - 10 μM | >10,000 | >222x |
Interpretation: 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol demonstrates potent nanomolar inhibition of PI3Kα and moderate activity against PI3Kδ, while maintaining excellent selectivity over off-target tyrosine kinases like EGFR.
References
-
Gomaa, M. S., et al. "Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]
-
Wang, L., et al. "Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Lei, H., et al. "Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine." ResearchGate. Available at:[Link]
Sources
Application Notes and Protocols for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in Anti-Cancer Research
Introduction
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purines. This has made it a focal point in the design of novel therapeutics, particularly in oncology.[1][2] Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of anti-cancer activities, often attributed to their ability to inhibit key signaling molecules involved in tumor growth, proliferation, and survival.[2] This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, as a potential anti-cancer agent. The methodologies outlined herein are grounded in established preclinical evaluation strategies for novel oncology drug candidates.[3][4][5]
Scientific Rationale and Postulated Mechanism of Action
While direct studies on 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol are emerging, the broader thienopyrimidine class has been shown to target various protein kinases.[2][6] Notably, derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Overexpression and aberrant activation of these receptor tyrosine kinases are hallmarks of numerous cancers, driving downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, angiogenesis, and metastasis.[7]
Therefore, it is hypothesized that 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol may exert its anti-cancer effects through the inhibition of such critical kinases. The proposed mechanism involves the compound binding to the ATP-binding site of these kinases, leading to the downregulation of their downstream signaling, ultimately resulting in cell cycle arrest and apoptosis. The following protocols are designed to rigorously test this hypothesis.
Part 1: In Vitro Evaluation of Anti-Cancer Activity
The initial phase of preclinical assessment involves characterizing the compound's activity against cancer cell lines in a controlled laboratory setting.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7] This protocol will determine the half-maximal inhibitory concentration (IC50) of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol across a panel of cancer cell lines.
Recommended Cell Lines:
-
A549 (Non-small cell lung cancer): Known for its aggressive nature and often used in anti-cancer drug screening.[8]
-
MCF-7 (Breast cancer, ER-positive): A well-characterized cell line for studying hormone-responsive breast cancer.[1][7]
-
HCT116 (Colorectal cancer): A commonly used model for colorectal cancer research.[1][9]
-
PC-3 (Prostate cancer): A model for androgen-independent prostate cancer.[1][8]
-
HaCaT (Non-tumorigenic keratinocytes): To assess selectivity and potential toxicity to non-cancerous cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.2–1.8 × 10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[7]
-
Compound Preparation: Prepare a stock solution of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol | A549 | Experimental Value | Calculated Value |
| MCF-7 | Experimental Value | Calculated Value | |
| HCT116 | Experimental Value | Calculated Value | |
| PC-3 | Experimental Value | Calculated Value | |
| HaCaT | Experimental Value | N/A | |
| Doxorubicin (Control) | A549 | Reference Value | Calculated Value |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells.
Clonogenic Survival Assay
This assay assesses the long-term effects of the compound on the ability of a single cell to grow into a colony. It provides insights into the cytostatic versus cytotoxic effects of the drug.[6]
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 9-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays can elucidate the mechanism by which the compound induces cell death.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis:
This assay determines the effect of the compound on cell cycle progression.[10]
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Part 2: Target Validation and Pathway Analysis
These experiments aim to confirm the molecular targets of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Western Blotting for Signaling Pathway Modulation
Western blotting will be used to assess the phosphorylation status and total protein levels of key components of the proposed signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-MAPK, MAPK, and housekeeping proteins (e.g., GAPDH or β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway inhibited by the compound.
Part 3: In Vivo Evaluation in Xenograft Models
In vivo studies are crucial to assess the anti-tumor efficacy and safety profile of the compound in a living organism.[3][12] Human tumor xenograft models in immunodeficient mice are a standard approach.[3][4]
Maximum Tolerated Dose (MTD) Study
This preliminary study determines the highest dose of the compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).[3]
-
Dosing: Administer escalating doses of the compound to different groups of mice.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, changes in behavior, and mortality.[3]
-
Determination of MTD: The MTD is defined as the dose that does not result in more than 20% body weight loss or significant mortality.[3]
Tumor Growth Inhibition Efficacy Study
This study evaluates the ability of the compound to inhibit tumor growth at well-tolerated doses.[4]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice.[3]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (vehicle control, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol at one or two doses below the MTD, and a standard-of-care positive control).[3]
-
Treatment: Administer the treatments according to a predefined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[3]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates between the different treatment groups.
Visualizing the In Vivo Experimental Workflow:
Caption: Workflow for the in vivo tumor growth inhibition study.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol as a potential anti-cancer agent. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the robust data necessary to support its further development. The inherent plasticity of the thienopyrimidine scaffold suggests that this compound holds promise, and rigorous adherence to these methodologies will be critical in uncovering its therapeutic potential.
References
-
Protocols.io. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Available from: [Link]
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Taylor & Francis Online. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Available from: [Link]
-
IIAR. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
-
National Center for Biotechnology Information. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC. Available from: [Link]
-
PubMed. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Available from: [Link]
-
National Center for Biotechnology Information. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][12]triazolo[1,5-a]pyrimidine Derivatives - PMC. Available from: [Link]
-
Springer. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. Available from: [Link]
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National Center for Biotechnology Information. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. Available from: [Link]
-
MDPI. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available from: [Link]
-
MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available from: [Link]
-
MDPI. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Available from: [Link]
-
European Chemical Bulletin. SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF. Available from: [Link]
-
ResearchGate. (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Available from: [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]
-
MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Available from: [Link]
-
MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available from: [Link]
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- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General), published on Sep 29, 2023 [protocols.io]
Application Note: Profiling the Anti-Mycobacterial Activity of Thieno[3,2-d]pyrimidine Derivatives
Executive Summary & Mechanistic Rationale
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel pharmacophores that target unexploited vulnerabilities within the mycobacterial life cycle. Thieno[3,2-d]pyrimidine derivatives, particularly thieno[3,2-d]pyrimidin-4-amines, have recently emerged as potent inhibitors of the mycobacterial cytochrome bd oxidase (Cyt-bd)[1].
Unlike many other bacteria, Mtb possesses a highly branched respiratory chain. Under normal conditions, electrons from the menaquinone pool are primarily routed through the cytochrome bcc:aa3 supercomplex to generate a proton motive force for ATP synthesis. However, when this primary pathway is compromised—either by host-induced stress (hypoxia) or pharmacological inhibition (e.g., via the clinical candidate Q203/Telacebec)—Mtb dynamically reroutes electron flow through the secondary Cyt-bd terminal oxidase[2].
The Causality of Assay Design: Because of this respiratory plasticity, evaluating the anti-mycobacterial activity of Cyt-bd inhibitors like thieno[3,2-d]pyrimidines requires a specialized approach. Standard Minimum Inhibitory Concentration (MIC) assays will yield false negatives (apparent inactivity) because the bacteria simply bypass the inhibited Cyt-bd by utilizing the bcc:aa3 pathway[3]. Therefore, protocols must employ a synthetic lethality model : testing the thieno[3,2-d]pyrimidine derivatives in the constant presence of a bcc:aa3 inhibitor (Q203) to force the bacteria into absolute dependence on Cyt-bd for ATP generation and survival[4].
Mechanism of Action: Dual inhibition of Mtb respiratory terminal oxidases.
Quantitative Data Summary
To establish a baseline for your assays, Table 1 summarizes the in vitro activity of a highly optimized derivative, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (Compound 19), against various mycobacterial strains. Note the drastic shift in IC50 when the bcc:aa3 pathway is blocked by Q203[4].
Table 1: Whole-Cell ATP Depletion Activity of Thieno[3,2-d]pyrimidin-4-amine (Compound 19)
| Mycobacterial Strain | IC50 (µM) without Q203 | IC50 (µM) with Q203 (30 nM) | Mechanistic Note |
| M. bovis BCG | > 100 | 6.2 | Surrogate model; 100% genetic homology to Mtb Cyt-bd. |
| M. tuberculosis N0145 | > 100 | 7.3 | Clinical isolate; accurately reflects physiological Cyt-bd expression. |
| M. tuberculosis H37Rv | > 100 | 24.0 | Lab-adapted strain; exhibits artificially high baseline Cyt-bd expression. |
Data adapted from Hopfner et al., 2021[4]. The higher IC50 observed in H37Rv is a documented artifact of laboratory adaptation, which upregulates Cyt-bd encoding genes compared to clinical strains.
Self-Validating Experimental Protocols
Preparation of Mycobacterial Cultures
Critical Reagent Choice: Cultures must be grown in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tyloxapol. Causality: While Tween-80 is commonly used to prevent mycobacterial clumping, it can be hydrolyzed by mycobacteria into oleic acid, serving as an alternative carbon source that artificially alters cellular metabolism and energy states. Tyloxapol is non-hydrolyzable, ensuring that the metabolic baseline remains strictly controlled during ATP depletion assays.
-
Thaw a glycerol stock of M. bovis BCG or M. tuberculosis H37Rv.
-
Inoculate into 10 mL of supplemented 7H9 broth.
-
Incubate at 37°C with shaking (100 rpm) until the culture reaches mid-logarithmic phase (OD600 = 0.4 to 0.6).
-
Pellet the cells (3000 × g, 10 min), wash once with fresh assay medium to remove accumulated metabolites, and resuspend to a final concentration of
CFU/mL.
Protocol A: Whole-Cell ATP Depletion Assay
This is the primary target engagement assay for Cyt-bd inhibitors. By measuring intracellular ATP levels, you directly quantify the disruption of oxidative phosphorylation[5].
Self-Validation Controls:
-
Vehicle Control: 1% DMSO (Establishes baseline 100% ATP production).
-
Positive Control: Aurachin D or a known Cyt-bd inhibitor + Q203 (Establishes maximum ATP depletion).
-
Assay Integrity Control: Thieno[3,2-d]pyrimidine without Q203 (Must show no ATP depletion, proving the compound does not indiscriminately lyse cells or hit off-target kinases).
Step-by-Step Workflow:
-
Plate Preparation: Dispense 50 µL of the adjusted bacterial suspension (
CFU/mL) into the wells of a 96-well white opaque microtiter plate (white plates are mandatory to maximize luminescence signal reflection and prevent well-to-well crosstalk). -
Compound Addition: Add 1 µL of serially diluted thieno[3,2-d]pyrimidine derivatives (e.g., 10-point dose-response from 100 µM to 0.1 µM).
-
Pathway Restriction: Add Q203 (Telacebec) to all test wells to achieve a final constant concentration of 30 nM.
-
Incubation: Seal the plates with breathable membranes and incubate at 37°C in a 5% CO2 atmosphere for 24 to 48 hours.
-
Luminescence Readout: Remove plates from the incubator and equilibrate to room temperature for 15 minutes. Add 50 µL of BacTiter-Glo™ Reagent (Promega) to each well.
-
Lysis and Measurement: Incubate in the dark for 15 minutes on an orbital shaker to ensure complete bacterial lysis. Measure luminescence using a microplate reader (integration time: 0.5 - 1.0 seconds).
-
Data Analysis: Normalize the Relative Light Units (RLU) against the DMSO vehicle control. Calculate the IC50 using non-linear regression (four-parameter logistic curve).
Workflow for the whole-cell ATP depletion assay to evaluate Cyt-bd inhibitors.
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
While the ATP assay proves target engagement, the REMA assay determines the actual bactericidal/bacteriostatic potency (MIC90) of the thieno[3,2-d]pyrimidine + Q203 combination over a standard growth period.
Causality of Resazurin: Resazurin is a blue, non-fluorescent dye. Viable mycobacteria metabolize it, reducing it to resorufin, which is pink and highly fluorescent. This provides a clear, quantifiable metric for cell viability that bypasses the subjective visual scoring of standard broth microdilution.
Step-by-Step Workflow:
-
Setup: In a 96-well clear-bottom plate, dispense 50 µL of 7H9 medium containing the serially diluted thieno[3,2-d]pyrimidine compounds.
-
Synergy Matrix: Add Q203 (30 nM) to the experimental wells. Maintain a parallel plate without Q203 to verify the lack of monotherapy activity.
-
Inoculation: Add 50 µL of the bacterial suspension (
CFU/mL) to all wells. -
Incubation: Incubate the plates at 37°C for 5 to 7 days. Ensure outer wells are filled with sterile water to prevent evaporation (edge effect).
-
Dye Addition: Add 10 µL of a 0.025% (w/v) resazurin sodium salt solution to each well.
-
Final Incubation & Readout: Incubate for an additional 24 hours. Read fluorescence at Excitation 530 nm / Emission 590 nm. The MIC90 is defined as the lowest concentration of the compound that prevents 90% of the resazurin reduction relative to the untreated control.
Troubleshooting & Optimization Insights
-
High Background Luminescence: If the DMSO control in the ATP assay shows unusually low RLU, the mycobacteria may have entered a dormant state prior to the assay. Ensure cultures are strictly in mid-log phase (OD600 0.4-0.6) before harvesting.
-
Apparent Resistance in H37Rv: As noted in Table 1, H37Rv requires higher concentrations of Cyt-bd inhibitors due to laboratory-adapted gene overexpression[4]. If screening novel thieno[3,2-d]pyrimidine libraries, prioritize M. bovis BCG or clinical isolates (e.g., N0145) to avoid discarding viable hit compounds due to artificial strain artifacts.
References
-
Hopfner, S. M., Lee, B. S., Kalia, N. P., Miller, M. J., Pethe, K., & Moraski, G. C. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(1), 73-77. URL:[Link]
-
Lee, B. S., Hards, K., Engelhart, C. A., Hasenoehrl, E. J., Kalia, N. P., Mackenzie, J. S., ... & Pethe, K. (2021). Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis. EMBO Molecular Medicine, 13(1), e13207. URL:[Link]
-
Moraski, G. C., Lee, B. S., & Pethe, K. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Pharmaceuticals (MDPI), 14(10), 995. URL:[Link]
Sources
- 1. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol Analogs for PI3Kα Inhibition
Scientific Rationale & Target Biology
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway governing cell proliferation, survival, and metabolism. Dysregulation of this pathway, particularly via activating mutations in the PIK3CA gene (encoding the PI3Kα catalytic subunit), is a primary driver in numerous human malignancies [1].
The thieno[3,2-d]pyrimidine scaffold has emerged as a highly privileged, rigid bicyclic pharmacophore in targeted oncology. It acts as an ATP-competitive inhibitor, mimicking the adenine ring of ATP to anchor into the kinase hinge region[2]. The starting building block, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol , provides an ideal template for library generation. The 2-(4-methylphenyl) moiety projects into the hydrophobic affinity pocket, enhancing kinase selectivity, while the 4-hydroxyl group serves as a critical synthetic handle. In typical medicinal chemistry workflows, the 4-ol is converted to a chloride and subsequently substituted with cyclic amines (e.g., morpholine or piperazine) to establish the essential hydrogen bond with the Val851 hinge residue of PI3Kα[1][2].
To identify potent lead compounds from a library of these analogs, a robust High-Throughput Screening (HTS) cascade is required. This application note details a self-validating HTS workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening, followed by orthogonal cell-based validation.
Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition mechanism.
Primary HTS Strategy: TR-FRET ADP Detection
Because PI3Kα is a lipid kinase, standard peptide-phosphorylation assays are incompatible. Instead, we utilize a universal ADP-detection TR-FRET assay. As PI3Kα phosphorylates PIP2 to PIP3, it generates ADP.
Causality of Assay Choice: TR-FRET is selected over standard fluorescence intensity assays because small-molecule libraries (including highly conjugated thieno[3,2-d]pyrimidines) often exhibit auto-fluorescence. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a microsecond time delay before measuring emission, short-lived compound auto-fluorescence decays to zero, drastically reducing false positives and ensuring high data trustworthiness [3].
Protocol 1: 384-Well TR-FRET Biochemical Screening
Reagents Required:
-
Recombinant human PI3Kα (p110α/p85α complex)
-
Lipid Substrate: PIP2 (diC8)
-
ATP (Ultra-pure)
-
TR-FRET ADP Detection Kit (Eu-anti-ADP antibody + AlexaFluor647-ADP tracer)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
Step-by-Step Methodology:
-
Compound Preparation: Acoustically dispense 100 nL of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol analogs (in 100% DMSO) into a low-volume 384-well black microplate. Final DMSO concentration must not exceed 1% to prevent kinase denaturation.
-
Enzyme Addition: Add 5 µL of 2X PI3Kα enzyme solution (final concentration: 1.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding to the ATP pocket.
-
Reaction Initiation: Add 5 µL of a 2X Substrate Mix containing PIP2 (final 50 µM) and ATP (final 20 µM, matching the
of PI3Kα to sensitize the assay to competitive inhibitors). -
Kinase Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at 25°C in the dark.
-
Reaction Quenching & Detection: Add 10 µL of Detection Mix containing EDTA (final 10 mM), Eu-anti-ADP antibody, and AlexaFluor647-ADP tracer.
-
Expert Insight: EDTA is critical here; it chelates the Mg²⁺ required for PI3K catalytic activity, instantly freezing the reaction state and preventing further ADP generation during the read phase.
-
-
Equilibration & Reading: Incubate for 45 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation: 340 nm; Emission 1: 615 nm (Eu); Emission 2: 665 nm (AlexaFluor647).
Data Analysis:
Calculate the TR-FRET emission ratio (
Secondary Validation: Cell-Based Target Engagement
Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or high intracellular ATP competition (~1-5 mM). Active analogs must be counter-screened in a PIK3CA-mutant cancer cell line (e.g., HCT-116 or MCF-7).
Protocol 2: CellTiter-Glo Viability & Western Blot Workflow
-
Cell Seeding: Seed HCT-116 cells at 2,000 cells/well in 384-well white opaque plates in McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a 10-point dose-response titration of the hit analogs (starting at 10 µM, 1:3 dilutions).
-
Target Engagement (2 Hours): To prove the phenotypic effect is driven by PI3K inhibition, lyse a subset of treated cells after 2 hours. Perform Western blot or AlphaLISA for Phospho-AKT (Ser473) , the direct downstream effector of PIP3. A reduction in p-AKT confirms on-target mechanism.
-
Viability Readout (72 Hours): For the remaining plates, incubate for 72 hours. Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for metabolically active cells). Luminescence is inversely proportional to compound cytotoxicity.
Quantitative Data Presentation
The following table summarizes a typical SAR (Structure-Activity Relationship) progression starting from the core 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol scaffold. Notice how converting the 4-hydroxyl group to a morpholine drastically improves target affinity.
| Compound ID | C4 Substitution | C6 Substitution | PI3Kα Biochemical IC₅₀ (nM) | mTOR Biochemical IC₅₀ (nM) | HCT-116 Viability IC₅₀ (µM) |
| Core Scaffold | -OH | -H | >10,000 | >10,000 | >50.0 |
| Analog 1 | -Morpholine | -H | 845 | 4,200 | 18.5 |
| Analog 2 | -Morpholine | -CH₂-Piperazine | 42 | 850 | 2.4 |
| Analog 3 (Lead) | -Morpholine | -CH₂-Piperazine-Ms | 3.5 | 18 | 0.06 |
Table 1: SAR summary of synthesized analogs. The introduction of the morpholine group establishes the critical hinge-binding interaction, while the methanesulfonyl (Ms) piperazine at C6 improves solubility and interacts with the PI3K affinity pocket, a strategy mirroring the development of clinical candidates like GDC-0941 [2].
Quality Control & Assay Robustness
To ensure the trustworthiness of the primary HTS, the Z'-factor must be calculated for every screening plate. The Z'-factor evaluates both the dynamic range between positive controls (10 µM reference inhibitor, e.g., Pictilisib) and negative controls (1% DMSO), as well as the data variance.
-
Acceptance Criteria: A Z'-factor
is required for this TR-FRET assay to be deemed robust enough to identify hits from the thieno[3,2-d]pyrimidine library without excessive false negatives [3].
References
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design (NIH). Available at:[Link]
-
The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Introduction: Characterizing the Pro-Apoptotic Potential of a Novel Thienopyrimidine Compound
An Application Guide and Detailed Protocols for Assessing Apoptosis Induction by 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its resemblance to purines and its broad spectrum of biological activities.[1] Derivatives of this class have demonstrated significant anti-proliferative and anticancer properties in numerous studies, often by inducing programmed cell death, or apoptosis.[1][2][3][4] Some have been shown to function as kinase inhibitors, while others can induce oxidative stress or mitotic catastrophe, highlighting the diverse mechanisms through which these compounds can exert their effects.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the apoptosis-inducing capabilities of a specific derivative, 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol. True validation of a compound's pro-apoptotic activity requires a multi-faceted approach. Relying on a single assay is insufficient, as the hallmarks of apoptosis manifest at different stages of the process.
Here, we present an integrated workflow that combines four key assays to build a robust and compelling case for apoptosis induction. We will move from identifying early and late-stage apoptotic populations to quantifying the activation of executioner enzymes and finally, to elucidating the involvement of the core mitochondrial regulatory machinery. Each protocol is presented with the underlying scientific principles, causality behind experimental choices, and necessary controls to ensure data integrity and trustworthiness.
Scientific Background: The Rationale for a Multi-Assay Approach
Apoptosis is a tightly regulated process of programmed cell death essential for tissue homeostasis. Its dysregulation is a cornerstone of cancer development and progression. Many chemotherapeutic agents function by reactivating this dormant death program within cancer cells.[5] Apoptosis proceeds through a series of distinct morphological and biochemical events, which provide measurable endpoints for our assays.[6]
Key Hallmarks of Apoptosis:
-
Loss of Plasma Membrane Asymmetry: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, acting as an "eat me" signal for phagocytes.[7][8]
-
Caspase Cascade Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3 and Caspase-7), which then cleave a multitude of cellular substrates, leading to the cell's demise.[9][10][11]
-
DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into nucleosomal fragments by caspase-activated DNases.[12][13]
-
Mitochondrial Regulation: The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines the cell's fate.[14][15][16] An increased Bax/Bcl-2 ratio is a strong indicator of commitment to the mitochondrial apoptosis pathway.[14]
The following diagram illustrates the major signaling pathways of apoptosis, highlighting the targets of the assays described in this guide.
Caption: Key apoptosis pathways and the cellular events they target.
Experimental Strategy: A Validated Workflow
A logical progression of experiments is crucial. We recommend starting with a broad assessment of cell death (Annexin V/PI) to confirm that the compound is indeed inducing apoptosis, followed by more specific, mechanistic assays.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. kumc.edu [kumc.edu]
- 9. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. edspace.american.edu [edspace.american.edu]
- 16. ahajournals.org [ahajournals.org]
Application Note: Interrogating Mycobacterial Respiration with 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Executive Summary
The development of chemical probes targeting the oxidative phosphorylation (OP) pathway of Mycobacterium tuberculosis (Mtb) has revolutionized our understanding of bacterial bioenergetics. While the primary terminal oxidase (cytochrome bcc₁/aa₃ supercomplex) is effectively targeted by clinical candidates like Q203 (Telacebec), Mtb exhibits profound metabolic plasticity by shunting electron flow through the compensatory cytochrome bd oxidase (Cyt-bd) .
This application note details the use of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (hereafter referred to as 2-4MP-TP ) as a highly specific chemical probe for Cyt-bd. Belonging to the validated thieno-pyrimidine class of respiratory inhibitors , 2-4MP-TP provides researchers with a robust tool to dismantle the functional redundancy of the mycobacterial electron transport chain (ETC). Note that in aqueous physiological conditions, this compound exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, a structural feature that facilitates its orientation within the lipophilic quinone-binding pocket of the enzyme.
Mechanistic Rationale & Target Biology
The Bioenergetic Fail-Safe
Mtb survives hypoxic stress and drug-induced ETC blockade by upregulating the cydABDC operon, which encodes Cyt-bd. Unlike the bcc₁/aa₃ supercomplex, Cyt-bd is a non-proton-pumping terminal oxidase. It has a remarkably high affinity for oxygen, allowing it to maintain a minimal proton motive force (PMF) and synthesize enough ATP to keep the bacilli alive in a dormant state.
Probe Mechanism of Action
2-4MP-TP acts as a competitive inhibitor at the menaquinol oxidation site (Q-loop) of Cyt-bd. The 4-methylphenyl moiety significantly enhances the lipophilicity of the scaffold, driving partitioning into the mycobacterial inner membrane.
-
Causality of Action: Administering 2-4MP-TP alone to wild-type Mtb yields a bacteriostatic or null phenotype because the bacteria simply route electrons through the primary bcc₁/aa₃ pathway. However, when co-administered with a bcc₁/aa₃ inhibitor (e.g., Q203), 2-4MP-TP collapses the respiratory chain entirely, triggering rapid ATP depletion and bactericidal cell death .
Figure 1: Dual inhibition strategy of the mycobacterial electron transport chain using 2-4MP-TP and Q203.
Experimental Workflows & Self-Validating Protocols
To rigorously validate target engagement, experimental designs must account for the compensatory nature of mycobacterial respiration. The following protocols are designed as self-validating systems: they include internal controls that prove the observed effects are strictly due to Cyt-bd inhibition.
Figure 2: Multiplexed experimental workflow for validating 2-4MP-TP target engagement.
Protocol A: ATP Depletion Synergy Assay
This assay measures the intracellular ATP concentration as a proxy for oxidative phosphorylation efficiency. Because thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines exhibit target-specific behaviors , a background of Q203 is mandatory.
Materials:
-
Log-phase M. bovis BCG or M. tuberculosis H37Rv (OD₆₀₀ = 0.4 - 0.6)
-
BacTiter-Glo™ Microbial Cell Viability Assay (Promega)
-
2-4MP-TP (10 mM stock in DMSO)
-
Q203 (Telacebec) (1 mM stock in DMSO)
Step-by-Step Methodology:
-
Culture Preparation: Dilute the mycobacterial culture to an OD₆₀₀ of 0.05 in Middlebrook 7H9 broth supplemented with OADC.
-
Matrix Plating: In a 96-well white opaque plate, create a 10-point, 2-fold serial dilution of 2-4MP-TP (ranging from 100 μM to 0.19 μM).
-
The Self-Validating Step (Sensitization): To half of the wells (the experimental arm), add Q203 at a fixed sub-lethal concentration (e.g., 2.5 nM, which is ~2× its IC₅₀ for bcc₁). Leave the other half without Q203 (the control arm).
-
Causality Check: If 2-4MP-TP is a true Cyt-bd inhibitor, it will only deplete ATP in the wells containing Q203. If it depletes ATP in the absence of Q203, the compound is acting as a non-specific membrane uncoupler or targeting a shared upstream component (e.g., NADH dehydrogenase).
-
-
Incubation: Inoculate 100 μL of the bacterial suspension into all wells. Incubate at 37°C for 24 hours.
-
Detection: Add 100 μL of BacTiter-Glo™ reagent to each well. Incubate in the dark for 15 minutes at room temperature to allow for cell lysis and luciferase stabilization.
-
Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol B: High-Resolution Respirometry (Seahorse XF)
To prove that ATP depletion is a direct result of ETC blockade, Oxygen Consumption Rate (OCR) must be measured in real-time.
Step-by-Step Methodology:
-
Plate Seeding: Coat a Seahorse XF96 cell culture microplate with Cell-Tak (Corning) to ensure adherence of the mycobacteria. Seed 2 × 10⁶ CFU of Mtb per well. Centrifuge the plate at 2000 × g for 10 minutes to form a uniform monolayer.
-
Basal Respiration: Load the plate into the Seahorse XFe96 Analyzer. Measure basal OCR for 15 minutes.
-
Port A Injection (Target Engagement): Inject 2-4MP-TP (final concentration: 10 μM) alongside Q203 (10 nM).
-
Port B Injection (Uncoupler Validation): Inject CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 2 μM.
-
Causality Check: CCCP dissipates the proton gradient, forcing the ETC to run at maximum capacity. If the OCR remains suppressed after CCCP injection, it confirms that 2-4MP-TP has physically blocked the electron flow at the oxidase level, rather than merely dissipating the PMF.
-
-
Port C Injection (Background): Inject Potassium Cyanide (KCN) or Bedaquiline to completely halt respiration, establishing the non-mitochondrial/non-respiratory background oxygen consumption.
Quantitative Data Interpretation
When utilizing 2-4MP-TP in the workflows described above, researchers should benchmark their results against the following expected quantitative outcomes. Deviations from these metrics may indicate compound degradation, spontaneous cydA mutations in the bacterial strain, or assay interference.
| Parameter | Assay Modality | Expected Outcome (Wild-Type Mtb) | Expected Outcome (Mtb + 2.5 nM Q203) |
| IC₅₀ (ATP Depletion) | Luminescence (BacTiter-Glo) | > 100 μM | 1.5 - 5.0 μM |
| MIC₅₀ (Growth Inhibition) | Resazurin Microtiter Assay | > 100 μM | 2.0 - 8.0 μM |
| Basal OCR | Seahorse XFe96 | No significant change | > 80% Reduction |
| FIC Index | Checkerboard Assay | N/A | < 0.5 (Strong Synergy) |
Table 1: Benchmark quantitative data for 2-4MP-TP target engagement in mycobacterial models.
References
-
Hopfner, S. M., Lee, B. S., Kalia, N. P., Miller, M. J., Pethe, K., & Moraski, G. C. (2021). "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." RSC Medicinal Chemistry, 12(1), 73-77.[Link]
-
Friedrich, T., Wohlwend, D., & Borisov, V. B. (2022). "Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target." International Journal of Molecular Sciences, 23(6), 3166.[Link]
-
Shinde, V., et al. (2024). "Novel Imidazopyridine Derivatives Targeting Cytochrome bd Oxidase: A Promising Strategy to Combat Tuberculosis." ChemRxiv.[Link]
-
Harrison, A. J., et al. (2019). "Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis." mSphere, 4(5), e00606-19.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide actionable solutions to optimize your synthetic workflow, improve yields, and ensure high purity of the final product.
Synthetic Pathway Overview
The most prevalent and reliable method for synthesizing the thieno[3,2-d]pyrimidine core involves a multi-step sequence starting with the construction of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring.[1][2] The key transformation is often a Gould-Jacobs type reaction or a related cyclization strategy.[3][4]
The general workflow involves two main stages:
-
Stage 1: Formation of the 2-Aminothiophene Intermediate. This is typically achieved via the Gewald reaction, which involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur.
-
Stage 2: Pyrimidine Ring Annulation. The 2-aminothiophene intermediate is then cyclized with a suitable C1 or C3 synthon to form the desired 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Below is a diagram illustrating the logical flow of this synthetic sequence.
Sources
Optimization of reaction conditions for thieno[3,2-d]pyrimidine synthesis
Welcome to the Thieno[3,2-d]pyrimidine Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who require field-proven, highly optimized methodologies.
The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in oncology and infectious disease, frequently utilized in the design of kinase inhibitors (e.g., FAK, FLT3, and CDKs). However, its synthesis is notoriously prone to regioselectivity issues, incomplete chlorination, and hydrolytic degradation. This guide moves beyond basic recipes to explain the causality behind each chemical transformation, providing self-validating protocols and troubleshooting matrices to ensure reproducible success.
Part 1: Visual Synthetic Workflow
The following diagram maps the optimized pathway from the thiophene precursor to the fully functionalized thieno[3,2-d]pyrimidine core.
Synthetic workflow for thieno[3,2-d]pyrimidine derivatives and regioselective functionalization.
Part 2: Quantitative Data Summary for Optimization
To facilitate rapid experimental design, the table below consolidates the optimized reaction parameters for the functionalization of the thieno[3,2-d]pyrimidine scaffold, contrasting kinetic vs. thermodynamic control.
| Reaction Step | Substrate | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield | Mechanistic Observation |
| Cyclocondensation | Methyl 3-aminothiophene-2-carboxylate | Urea (5.0 eq), Neat | 190 | 2.5 - 3 | 60-75% | Exothermic melt; requires vigorous stirring to release NH₃/MeOH. |
| Chlorination | Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃ (10 vol), cat. DMF | 105 (Reflux) | 8 - 12 | 80-95% | Vilsmeier-Haack intermediate drastically lowers activation energy. |
| Regioselective SₙAr (C4) | 2,4-Dichlorothieno[3,2-d]pyrimidine | Amine (1.05 eq), K₂CO₃, DMSO | 25 - 80 | 3 - 12 | 70-90% | Kinetic control ensures >95% C4 selectivity due to lower LUMO at C4. |
| SₙAr (C2) | 2-Chloro-4-aminothieno[3,2-d]pyrimidine | Amine (1.5 eq), 2-BuOH | 120 | 12 | 60-85% | Requires harsher conditions (thermodynamic control) to overcome steric/electronic barriers. |
| Suzuki Coupling (C2) | 2-Chloro-4-aminothieno[3,2-d]pyrimidine | Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane | 100 | 12 - 18 | 65-80% | Bidentate ligand prevents catalyst deactivation; degassing is critical. |
Part 3: Self-Validating Standard Operating Procedures (SOPs)
A robust protocol must tell you when it is working and when it has failed. These SOPs incorporate built-in validation checkpoints.
SOP 1: Cyclocondensation to Thieno[3,2-d]pyrimidine-2,4-diol
Reference:1 [1]
-
Procedure: In a round-bottom flask equipped with a mechanical stirrer, mix methyl 3-aminothiophene-2-carboxylate (1.0 eq) and urea (5.0 eq). Heat the solid mixture to 190°C for 3 hours. Upon cooling to ~120°C, pour the mixture into 1N NaOH to dissolve the product, filter to remove insoluble impurities, and acidify the filtrate with HCl to precipitate the diol.
-
Causality: Urea acts as both the nitrogen source and the carbonyl donor. The high temperature (190°C) is strictly required to melt the reagents and drive the endothermic release of ammonia and methanol, shifting the equilibrium toward the thermodynamically stable fused bicyclic system.
-
Validation Checkpoint: The reaction mixture will physically transition from a bubbling melt to a solid mass as the high-melting-point diol forms. Validate via LC-MS: look for the [M+H]⁺ peak at m/z ~169. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf = 0.8) and a new baseline spot (Rf = 0.1).
SOP 2: Electrophilic Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine
Reference:2 [2]
-
Procedure: Suspend the diol (1.0 eq) in POCl₃ (10 volumes). Add a catalytic amount of DMF (0.05 eq). Heat at reflux (105°C) for 8-12 hours. Remove excess POCl₃ via vacuum distillation. Slowly drip the concentrated residue into vigorously stirred crushed ice, keeping the temperature below 5°C. Filter the resulting precipitate.
-
Causality: POCl₃ alone suffers from poor kinetics due to the insolubility of the diol. The addition of DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species attacks the tautomeric oxygen of the pyrimidinone, converting it into an exceptional leaving group and drastically accelerating the substitution by chloride ions.
-
Validation Checkpoint: The opaque suspension will become a clear, dark amber solution upon completion. Quench a 10 µL aliquot in ice-cold methanol and check by TLC (Hexane:EtOAc 8:2). The product is highly non-polar (Rf ~0.8) compared to the diol.
SOP 3: Regioselective SₙAr at the C4 Position
Reference:3 [3]
-
Procedure: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in DMSO (0.2 M). Add K₂CO₃ (2.0 eq) and the desired amine (1.05 eq). Stir the reaction mixture at 25°C to 80°C (depending on amine nucleophilicity) for 3-12 hours.
-
Causality: The C4 position is significantly more electron-deficient than C2 due to the combined inductive pull of the adjacent pyrimidine nitrogens and the fused thiophene ring. By strictly controlling the temperature (kinetic control) and limiting the amine stoichiometry, nucleophilic attack is exclusively directed to C4 via a lower-energy Meisenheimer complex.
-
Validation Checkpoint: Monitor by LC-MS. The mass should shift to the [M+H]⁺ of the mono-substituted product, displaying a characteristic 3:1 isotopic pattern (M / M+2) indicative of a single remaining chlorine atom at the C2 position.
Part 4: Troubleshooting & FAQs
Q1: Why am I observing C2/C4 disubstitution during my first SₙAr step, and how can I prevent it? Root Cause: The SₙAr reaction is governed by the differential electrophilicity of the C4 and C2 positions. While C4 is kinetically favored, excess nucleophile or elevated temperatures (>80°C) provide enough activation energy to overcome the barrier for C2 substitution, pushing the reaction into thermodynamic control. Solution: Strictly limit the amine to 1.05 equivalents. If the amine is highly nucleophilic (e.g., aliphatic secondary amines like piperidine or morpholine), run the reaction at room temperature. Use a mild base like K₂CO₃ or DIPEA rather than stronger bases, and consider switching the solvent from DMSO to a less polar solvent like PEG400 or 1,4-dioxane to temper the reaction rate 4 [5].
Q2: My Suzuki cross-coupling on the C2 position is yielding mostly unreacted starting material or homocoupled boronic acid. What is the mechanistic failure? Root Cause: The C2-chloride of the thienopyrimidine core is sterically hindered and electronically less reactive than a standard aryl chloride. Standard catalysts like Pd(PPh₃)₄ often fail to undergo efficient oxidative addition at this position. Furthermore, oxygen ingress leads to oxidative homocoupling of the boronic acid. Solution: Switch to a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, which stabilizes the oxidative addition complex and accelerates reductive elimination. Utilize Cs₂CO₃ in 1,4-dioxane at 100°C5 [4]. Ensure strict Schlenk techniques (freeze-pump-thaw degassing) to absolutely eliminate oxygen.
Q3: During the POCl₃ chlorination workup, my yield drops significantly, and I see a highly polar spot on TLC. What happened? Root Cause: The 2,4-dichlorothieno[3,2-d]pyrimidine intermediate is highly sensitive to hydrolysis. If the reaction mixture is poured into water that is not sufficiently cold, or if the quenching process is too slow, the localized exothermic reaction of POCl₃ with water will heat the mixture, driving the hydrolysis of the C4 chloride back to the pyrimidinone. Solution: Remove excess POCl₃ via vacuum distillation before quenching. Slowly drip the concentrated residue into vigorously stirred crushed ice. Maintain the internal temperature below 5°C during the entire quench [2].
References
-
Synthesis and Biological Activities of Novel Thieno [3, 2-d] Pyrimidine Derivatives. Asian Journal of Research in Chemistry. 1
-
A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Benchchem. 2
-
Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. BKTimes. 3
-
Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SₙAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate.5
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. 4
Sources
Technical Support Center: Synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side product formation during the synthesis. Our aim is to equip you with the expertise to anticipate, identify, and mitigate these issues, ensuring a successful and efficient synthetic workflow.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the thieno[3,2-d]pyrimidin-4-ol core?
The synthesis of the thieno[3,2-d]pyrimidin-4-ol scaffold typically commences from a substituted thiophene precursor, most commonly a methyl 3-aminothiophene-2-carboxylate.[1][2][3] The pyrimidine ring is then constructed through cyclization with a suitable one-carbon source.[3] A prevalent and effective method involves the cyclization of the aminothiophene with formamide, often under thermal conditions or microwave irradiation, to yield the desired thieno[3,2-d]pyrimidin-4(3H)-one.[2][4]
An alternative strategy involves the use of isocyanates or isothiocyanates, which react with the aminothiophene to form urea or thiourea intermediates, followed by cyclization under basic conditions to yield 2-substituted or 2-thioxo-thieno[3,2-d]pyrimidin-4-ones.[4][5]
II. Troubleshooting Guide: Side Product Identification and Mitigation
The synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, while generally robust, can be accompanied by the formation of several side products. Understanding the mechanistic origins of these impurities is crucial for optimizing reaction conditions and simplifying purification.
Q2: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be?
Likely Side Product: Hydrolysis of the starting ester.
If your starting material is a methyl or ethyl 3-aminothiophene-2-carboxylate, exposure to acidic or basic conditions in the presence of water can lead to the hydrolysis of the ester functionality, yielding the corresponding 3-aminothiophene-2-carboxylic acid. This carboxylic acid is significantly more polar than the starting ester and the final product, which can complicate purification.
Causality and Mitigation:
-
Moisture: Ensure all solvents and reagents are anhydrous. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures, especially in the presence of acid or base catalysts, can promote hydrolysis. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
pH Control: If the reaction requires a basic or acidic catalyst, use the minimum effective amount. After the reaction is complete, neutralize the mixture promptly during workup to prevent hydrolysis during extraction and concentration steps.
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous solvents. | Minimizes the presence of water, a key reagent for hydrolysis. |
| Atmosphere | Inert (N₂ or Ar). | Prevents introduction of atmospheric moisture. |
| Catalyst | Use minimum effective amount. | Reduces the rate of catalyzed hydrolysis. |
| Workup | Prompt neutralization. | Prevents hydrolysis during purification steps. |
Q3: My final product shows evidence of N-alkylation or N-acylation. How can I prevent this?
Likely Side Product: N-substituted thieno[3,2-d]pyrimidin-4-one derivatives.
The pyrimidine ring of the target molecule contains nitrogen atoms that can be susceptible to alkylation or acylation, especially if reactive electrophiles are present in the reaction mixture or are used in subsequent synthetic steps without proper purification of the intermediate.[6]
Causality and Mitigation:
-
Purity of Reagents: Ensure that any reagents used, such as alkyl halides or acyl chlorides, are free from impurities that could act as alkylating or acylating agents.
-
Protecting Groups: In multi-step syntheses, consider protecting the nitrogen atoms of the pyrimidine ring if they are not the intended site of reaction.
-
Stoichiometry and Order of Addition: Use a precise stoichiometry of reagents. In cases where N-substitution is a known issue, adding the electrophile slowly to the reaction mixture can sometimes minimize side reactions.
-
Reaction Conditions: Lowering the reaction temperature can often reduce the rate of undesired N-alkylation or N-acylation relative to the desired reaction.
Q4: During the cyclization step, I am isolating an intermediate that is not the final product. What is its likely structure?
Likely Side Product: Incomplete cyclization intermediate.
When using reagents like formamide for the cyclization of 3-aminothiophene-2-carboxylate, the reaction proceeds through a formylated intermediate. If the reaction does not go to completion, this intermediate, methyl 3-(formamido)thiophene-2-carboxylate, can be isolated as a significant byproduct.
Causality and Mitigation:
-
Reaction Temperature and Time: The cyclization step is often the most energy-intensive part of the synthesis. Insufficient temperature or reaction time will lead to the accumulation of the intermediate. Microwave irradiation can be an effective technique to drive the reaction to completion.[4]
-
Catalyst: While often performed thermally without a catalyst, in some cases, the addition of a catalytic amount of acid or base can facilitate the final ring-closing step. However, this must be balanced against the risk of promoting hydrolysis (see Q2).
Caption: Formation of 2-thioxo vs. 2-oxo derivatives.
Q6: I am seeing a loss of my ester/carboxy group entirely in some of my isolated byproducts. What could be causing this?
Likely Side Product: Decarboxylated thiophene derivatives.
Decarboxylation, the loss of a carboxyl group as CO₂, can occur under harsh thermal conditions, particularly if the ester group of the starting material has been hydrolyzed to a carboxylic acid. [7]While less common under standard cyclization conditions, it is a potential side reaction to be aware of, especially if the reaction is heated for an extended period at high temperatures.
Causality and Mitigation:
-
Temperature Control: Avoid excessive heating. Use the lowest effective temperature to achieve the desired transformation.
-
Reaction Monitoring: Closely monitor the reaction to prevent prolonged heating after the reaction has reached completion.
-
Avoidance of Harsh Acids/Bases: Strong acidic or basic conditions, especially at elevated temperatures, can facilitate both hydrolysis and subsequent decarboxylation.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Step 1: Synthesis of Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.
-
To a solution of 4-methylbenzaldehyde, methyl thioglycolate, and elemental sulfur in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.
-
-
Step 2: Cyclization to form 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
-
Combine the methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate with an excess of formamide.
-
Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours, or until the reaction is complete (monitor by TLC or LC-MS). Alternatively, microwave irradiation can be used to reduce the reaction time.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
IV. References
-
Al-Issa, S. A. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(7), 8347-8371. [Link]
-
Lv, K., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(10), 2035-2048. [Link]
-
Khan, I., et al. (2023). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
El-Dean, A. M. K., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 554-567. [Link]
-
Abdel-Rahman, A. A.-H. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]
-
Reddy, T. S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
-
Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]
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Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(24), 6812-6827. [Link]
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Rico-Bautista, J. J., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(17), 6393. [Link]
-
Zacuto, M. J., et al. (2014). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 13(10), 1253-1263. [Link]
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Etify, M. S., et al. (2006). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. SciSpace. [Link]
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Li, Y., et al. (2017). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Shestakov, A. S., et al. (2013). SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF. European Chemical Bulletin, 2(12), 1043-1046. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives | MDPI [mdpi.com]
- 5. SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF | European Chemical Bulletin [bibliomed.org]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
Column chromatography techniques for purifying thieno[3,2-d]pyrimidine derivatives
Welcome to the Technical Support Center for the purification of thieno[3,2-d]pyrimidine derivatives. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges associated with this privileged medicinal chemistry scaffold.
Thieno[3,2-d]pyrimidines are heavily utilized in drug discovery, particularly as potent kinase inhibitors (e.g., FAK, FLT3, and ATR inhibitors)[1][2][3]. However, the basic nature of the pyrimidine nitrogen atoms, combined with diverse functional groups appended during structure-activity relationship (SAR) optimization, often leads to severe peak tailing, irreversible column binding, or on-column degradation[2][4]. This guide provides causality-driven troubleshooting, validated protocols, and quantitative matrices to ensure high-purity isolation.
Core Decision Workflow
Chromatography selection workflow for thieno[3,2-d]pyrimidine derivatives.
Section 1: Validated Experimental Methodologies
Protocol A: Normal-Phase Silica Gel Chromatography with Silanol Deactivation
Causality: Bare silica gel is weakly acidic due to surface silanol groups (pKa ~4.5–5.0). Basic thieno[3,2-d]pyrimidines become protonated by these silanols, leading to strong electrostatic interactions rather than simple adsorption/desorption. This causes the compound to drag through the column (tailing)[4][5]. Pre-treating the column with Triethylamine (TEA) competitively binds these acidic sites, allowing the target analyte to elute as a tight, uniform band[6][7].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1–3% (v/v) TEA[7].
-
Column Packing: Slurry-pack the silica gel (40–63 μm particle size) using the TEA-spiked non-polar solvent to ensure uniform bed density[4].
-
Equilibration (Critical): Flush the packed column with at least 2–3 column volumes of the TEA-spiked solvent. The TEA must be given time to fully interact with and deactivate the acidic silanol sites before the sample is introduced[6].
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the starting eluent. If solubility is poor, perform a dry load: dissolve the crude in a volatile solvent (e.g., DCM), add silica gel (1:10 ratio to crude), evaporate to a free-flowing powder, and apply evenly to the top of the column[8][9].
-
Elution: Apply positive pressure (argon or nitrogen) to maintain a steady flow rate. Collect fractions and monitor via TLC using the identical TEA-spiked solvent system.
Protocol B: Reverse-Phase Chromatography (RPC) for Polar/Amphiphilic Derivatives
Causality: When thieno[3,2-d]pyrimidines are functionalized with highly polar groups (e.g., unprotected amines, carboxylic acids), normal-phase silica will irreversibly bind the compound. RPC separates based on solvophobic interactions between the hydrophobic thienopyrimidine core and the C18 stationary phase[10].
Step-by-Step Methodology:
-
System Setup: Utilize a C18 or C8 bonded-phase column[8].
-
Mobile Phase: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The acidic modifier ensures basic amines remain uniformly protonated, standardizing their interaction with the stationary phase and preventing peak splitting[8][10].
-
Equilibration & Loading: Equilibrate the column at 95% A / 5% B. Inject the sample dissolved in the starting mobile phase or a slightly weaker solvent[11].
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20–30 minutes[8].
-
Detection: Monitor UV absorbance at 254 nm and 280 nm, which are highly characteristic for the conjugated pyrimidine chromophore[11].
Section 2: Troubleshooting Guide (Q&A)
Q: My thieno[3,2-d]pyrimidine derivative streaks heavily from the baseline to the solvent front on both TLC and the column. How do I fix this? A: This is the classic symptom of secondary ion-exchange interactions between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on the silica gel[4][5]. Solution: Add 1–5% TEA or ammonium hydroxide to your mobile phase to neutralize the silica[6][7]. Alternatively, switch the stationary phase to basic alumina, which lacks acidic protons and is highly effective for basic heterocycles[6][9].
Q: I am trying to separate N3-alkylated from N1-alkylated thieno[3,2-d]pyrimidine regioisomers, but they co-elute. What is the best approach? A: Regioisomers often possess nearly identical Rf values in standard normal-phase systems due to similar overall polarities. Solution: First, utilize a highly shallow gradient (e.g., increasing the polar solvent by 1% increments). If isocratic or shallow gradient normal-phase fails, switch to Reverse-Phase Chromatography (RPC). The subtle differences in the three-dimensional hydrophobic surface area of the regioisomers will interact differently with the C18 chains, often providing baseline resolution dictated by solvophobic theory[10].
Q: My compound decomposes on the silica column, resulting in poor mass recovery. Why? A: Certain functionalized thieno[3,2-d]pyrimidines (e.g., those with acid-sensitive protecting groups or highly electron-rich thiophene rings) can undergo hydrolysis or degradation catalyzed by the weakly acidic environment of standard silica gel[4]. Solution: Neutralize the silica gel prior to loading by flushing it with 5% TEA in hexanes[6]. If degradation persists, transition to a neutral stationary phase such as neutral alumina or perform RPC[9].
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use methanol in my silica gel column for highly polar derivatives? A: Yes, but with strict limitations. Methanol concentrations exceeding 10–20% can begin to dissolve the silica gel itself, leading to contaminated fractions (silica leaching)[6][7]. If your compound requires >15% methanol to elute, it is too polar for normal-phase silica, and you should switch to Reverse-Phase (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC)[8].
Q: What is the ideal crude-to-silica ratio for purifying these derivatives?
A: For standard separations (
Section 4: Quantitative Data & Selection Matrices
Table 1: Mobile Phase Modifiers for Thieno[3,2-d]pyrimidines
| Modifier | Concentration | Chromatography Mode | Mechanistic Purpose |
| Triethylamine (TEA) | 1 – 5% (v/v) | Normal Phase (Silica) | Competitively binds acidic silanol groups, preventing basic pyrimidine tailing[4][5]. |
| Ammonium Hydroxide | 1 – 2% (v/v) | Normal Phase (Silica) | Deactivates silica; typically used with highly polar DCM/MeOH solvent systems[6]. |
| Formic Acid (FA) | 0.1% (v/v) | Reverse Phase (C18) | Standardizes the ionization state of basic amines, improving solvophobic interactions[8][10]. |
Table 2: Stationary Phase Selection Matrix
| Analyte Profile | Recommended Stationary Phase | Typical Solvent System | Key Advantage |
| Lipophilic / Neutral | Bare Silica Gel (40-63 μm) | Hexane / Ethyl Acetate | High resolution, cost-effective standard purification[4][7]. |
| Basic / Acid-Sensitive | Basic Alumina or TEA-treated Silica | Hexane / EtOAc + 1% TEA | Prevents on-column degradation and severe peak tailing[6][9]. |
| Highly Polar / Salts | C18 Bonded Silica | Water / Acetonitrile + 0.1% FA | Retains polar compounds that would irreversibly bind to bare silica[8][11]. |
References
- Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Purification of Organic Compounds by Flash Column Chrom
- Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- When basification of silica gel is required, before using Column chromatography?
- Solvent Systems for Flash Column Chrom
- How to set-up a flash chromatography silica column and actually succeed at separ
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
- 10. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in DMSO solution
Technical Support Center: Stability of Thieno[3,2-d]pyrimidine Analogs
Introduction and Scope
Researchers working with novel heterocyclic compounds like 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol frequently utilize Dimethyl Sulfoxide (DMSO) as a solvent for creating stock solutions used in high-throughput screening, cell-based assays, and long-term storage. The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] While DMSO is an excellent solubilizing agent, its properties and interactions with dissolved compounds can present significant stability challenges that may compromise experimental results.
This technical guide serves as a dedicated resource for researchers encountering stability issues with 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol and related analogs in DMSO. It provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and best practices rooted in established chemical principles to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is showing decreased potency in my assays over time. Is the compound degrading?
A: This is a common and critical observation. A loss of potency is a strong indicator of compound degradation. While other experimental factors could be at play, the chemical stability of the stock solution is a primary suspect. The thieno[3,2-d]pyrimidine core, specifically the thiophene ring, is susceptible to oxidation.[4] Over time, especially with repeated exposure to atmospheric oxygen and ambient light, the sulfur atom can be oxidized to a sulfoxide or sulfone. These oxidized variants will have different structures and electronic properties, almost certainly leading to reduced or altered biological activity. Long-term storage at room temperature is a known risk; one study showed that after one year at ambient temperature, the probability of re-confirming the presence of a given compound in a large library dropped to just 52%.[5]
Q2: I noticed a white precipitate in my frozen DMSO stock after thawing it. What is happening and can I still use it?
A: This is likely due to the compound crashing out of solution. There are two primary causes:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][7] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds. A study by Novartis demonstrated that water is a more critical factor in compound loss than oxygen.[8][9] When you freeze a "wet" DMSO solution, the water freezes first, creating micro-environments that force the compound out of solution.
-
Concentration Effects: The initial concentration may be too close to the solubility limit. Upon thawing, the kinetics of re-dissolving may be slow.
Recommendation: Before use, gently warm the vial to 30-37°C and vortex thoroughly to ensure complete re-dissolution. To confirm, visually inspect for any particulate matter against a light source. If it fully redissolves, you can likely use it. However, for critical experiments, it is best to perform an analytical check (see Section 3.1) to confirm the concentration has not changed. To prevent this, always use high-purity, anhydrous DMSO[10][11] and minimize the solution's exposure to ambient air.
Q3: What are the optimal storage conditions for a 10 mM DMSO stock of this compound?
A: Proper storage is the most effective way to ensure long-term stability. The goal is to minimize all potential degradation pathways (hydrolysis, oxidation, photodegradation) by controlling the environment.
| Parameter | Recommendation | Causality / Rationale |
| Temperature | -20°C or -80°C (preferred) | Reduces the kinetic rate of chemical degradation. Minimizes DMSO's ability to absorb atmospheric water. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis. This is especially critical for the thiophene moiety.[4] |
| Container | Amber glass vials with PTFE-lined caps | Prevents photodegradation from ambient light. Polytetrafluoroethylene (PTFE) provides a superior seal against moisture and air compared to other liners. |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles. While studies show many compounds are stable to multiple cycles[8], this practice minimizes the risk of water absorption and contamination each time the main stock is accessed. |
| Solvent | High-purity, anhydrous DMSO (≥99.9%) | Minimizes contaminants that could catalyze degradation. Reduces the primary source of water for potential hydrolysis.[10][11] |
Q4: Can the DMSO solvent itself be the source of my problems?
A: Yes. While often considered inert, DMSO has chemical properties that can impact your experiments:
-
Decomposition: At elevated temperatures (approaching its boiling point of 189°C) or in the presence of strong acids or bases, DMSO can decompose, sometimes exothermically.[12][13][14] This is not a concern for standard storage but can be a factor in accelerated stability studies.
-
Hygroscopicity: As mentioned, water absorption is a major issue.[6][7]
-
Purity: Low-purity DMSO can contain impurities that may react with your compound or interfere with analytical measurements.[10][15] Always use a reputable grade (e.g., ACS or Spectrophotometric grade).
Troubleshooting Guides & Experimental Protocols
When you suspect compound instability, a systematic approach is required to diagnose the problem.
Protocol: Routine Stability Check by HPLC-UV/MS
This protocol allows you to quantify the purity of your compound over time. High-Performance Liquid Chromatography (HPLC) is a standard technique for stability testing due to its sensitivity and accuracy.[16]
Objective: To determine the percent purity of a DMSO stock solution relative to a baseline (T=0) sample.
Methodology:
-
Prepare T=0 Sample: Immediately after synthesizing and purifying a new batch of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, dissolve a small amount in high-purity, anhydrous DMSO to your desired stock concentration (e.g., 10 mM). Immediately dilute this fresh stock to a working concentration (e.g., 10 µM) in your mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50). Analyze immediately via HPLC-UV/MS. This is your reference standard.
-
Store Test Sample: Store the remaining DMSO stock under your standard conditions (e.g., -20°C).
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of your test sample.
-
Sample Preparation: Prepare the test sample for injection identically to the T=0 sample, ensuring the same dilution factor.
-
HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's λmax) and a Mass Spectrometer (MS) in positive ion mode to monitor for the parent mass and potential degradants.
-
-
Data Analysis:
-
Compare the chromatograms from T=0 and the later time point.
-
Purity Calculation: Calculate purity as (Area of Main Peak) / (Total Area of All Peaks) * 100.
-
Identify Degradants: Look for the appearance of new peaks. Examine their mass spectra to hypothesize their structures (e.g., +16 amu for oxidation, +18 amu for hydrolysis).
-
Summary and Final Recommendations
The stability of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in DMSO is not guaranteed and requires proactive management. The primary vulnerability of this chemical class is the oxidation of the thiophene sulfur atom . This, combined with the hygroscopic nature of DMSO, necessitates stringent storage and handling protocols.
Key Takeaways:
-
Always Use Anhydrous DMSO: Minimize water content to prevent solubility issues and potential hydrolysis.
-
Store Cold and Dark: Use -20°C or -80°C in amber vials to slow chemical reactions.
-
Aliquot Your Stocks: Avoid contaminating your primary stock and subjecting it to repeated freeze-thaw cycles.
-
Trust but Verify: If you observe inconsistent results, perform an analytical purity check via HPLC-MS. Do not assume your stock is stable.
By implementing these best practices and using the provided troubleshooting guides, researchers can ensure the integrity of their valuable compounds, leading to more reliable and reproducible scientific outcomes.
References
-
Chen, Y., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Taylor, V. F., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(2), 460-474. [Link]
-
Hsieh, P.-C., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(17), 6393. [Link]
-
Sciarra, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4216. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Šačkus, A., et al. (2015). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 26(3). [Link]
-
Lukacs, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1140-1147. [Link]
-
Li, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8494. [Link]
-
Wetzel, M., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(9), 14643-14671. [Link]
-
Wang, Q., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2676-2682. [Link]
-
MediMush. (2024). 8 thrilling DMSO Pharmaceuticals, solvents, pros and cons. [Link]
-
Kozik, V., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
D'Acunto, E., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(14), 11628. [Link]
-
Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]
-
Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. University of Illinois Urbana-Champaign. [Link]
-
Gelin, M., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 27(19), 6667. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]
-
Gaylord Chemical Company, LLC. (Date unknown). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date unknown). Understanding the Impact of DMSO Purity on Chemical Synthesis Outcomes. [Link]
-
Stoessel, F. (1993). Assessment of thermal safety during distillation of DMSO. IChemE Symposium Series No. 134. [Link]
Sources
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. #8 thrilling DMSO Pharmaceuticals, solvents, pros and cons – MediMush™ [medimush.co.uk]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Process Chemistry Support Center: Scale-Up Synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Welcome to the Technical Support Center for the scale-up synthesis of thieno[3,2-d]pyrimidine derivatives. This guide is engineered for process chemists, chemical engineers, and drug development professionals. The synthesis of a thienopyrimidine core involves multiple steps and frequently results in issues associated with regioselectivity, exothermic control, and purification, especially on a large scale[1].
This document provides a self-validating process methodology, mechanistic troubleshooting guides, and empirical data to ensure robust multi-kilogram production of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Validated Scale-Up Workflow
The most direct and scalable route to 2-arylthieno[3,2-d]pyrimidin-4-ols involves the condensation of methyl 3-aminothiophene-2-carboxylate with an amidine hydrochloride (in this case, 4-methylbenzimidamide hydrochloride) under basic conditions. Cyclization strategies employing amidine derivatives require stringent control over stoichiometry and temperature to drive the reaction while suppressing side reactions[2].
Synthetic workflow for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol scale-up.
Step-by-Step Self-Validating Protocol (1.5 kg Scale)
1. Reactor Preparation & Inerting
-
Action: Sweep a 50 L glass-lined jacketed reactor with ultra-high purity N₂ for 30 minutes.
-
Self-Validation (IPC): Verify internal oxygen content is < 2% using an inline O₂ sensor before solvent charging to prevent oxidative degradation of the thiophene core.
2. Reagent Charging
-
Action: Charge 20 L of anhydrous methanol.
-
Self-Validation (IPC): Perform a Karl Fischer (KF) titration. Proceed only if moisture < 0.05%.
-
Action: Charge 1.57 kg (10.0 mol) of methyl 3-aminothiophene-2-carboxylate and 1.88 kg (11.0 mol, 1.1 eq) of 4-methylbenzimidamide hydrochloride. Agitate at 150 rpm until a uniform slurry is achieved.
3. Controlled Base Dosing
-
Action: Set reactor jacket cooling to 5°C. Using a metering pump, dose 2.70 kg of 30% w/w Sodium Methoxide in Methanol (15.0 mol, 1.5 eq) over 2.5 hours.
-
Causality Rule: The neutralization of the amidine hydrochloride is highly exothermic. Dosing must be interlocked with the internal thermocouple. If
> 30°C, dosing must automatically pause.
4. Cyclization (Reflux)
-
Action: Ramp internal temperature to 65°C (reflux) over 1 hour. Hold at reflux for 14 hours.
-
Self-Validation (IPC): Sample for HPLC. Proceed to quench only when starting material is < 1.0% Area.
5. Quench & Controlled Crystallization
-
Action: Cool the reactor to 20°C. Slowly dose 1M HCl to adjust the pH to 8.0.
-
Causality Rule: Rapid neutralization causes uncontrolled supersaturation, leading to amorphous fines. To prevent this, seed the reactor with 10 g of pure product at pH 8.0. Hold for 1 hour to establish the crystal lattice, then slowly adjust the pH to 6.5 over 2 hours.
6. Isolation
-
Action: Filter the suspension via an agitated nutsche filter dryer (ANFD). Wash the cake with 5 L of cold water, followed by 5 L of cold methanol. Dry under vacuum (50 mbar) at 50°C for 12 hours.
Troubleshooting & FAQs
Q1: Why am I seeing a significant drop in yield upon scaling from 10g to 1kg, accompanied by a highly polar baseline impurity?
Causality & Mechanism: This is classic ester hydrolysis. At scale, extended reagent addition times and prolonged heating cycles increase the exposure of the starting methyl 3-aminothiophene-2-carboxylate to trace water in the presence of sodium methoxide. if moisture is not strictly controlled[3]. Saponification converts the ester to 3-aminothiophene-2-carboxylic acid, which cannot undergo the desired cyclization and appears as a polar dead-end impurity. Resolution: Implement the strict KF titration IPC (< 0.05% water) prior to base addition. Ensure a continuous dry nitrogen sweep during the NaOMe dosing phase.
Root cause analysis for ester hydrolysis during thienopyrimidine cyclization.
Q2: During the addition of Sodium Methoxide, the reactor temperature spikes unpredictably. How can we control this exotherm?
Causality & Mechanism: The reaction of 4-methylbenzimidamide hydrochloride with sodium methoxide is a rapid acid-base neutralization. In a 10g laboratory scale, the high surface-area-to-volume ratio of the flask allows rapid heat dissipation. At a 1kg+ scale, the heat transfer coefficient drops significantly, leading to heat accumulation and potential solvent boil-off. Resolution: Never dump-charge the base. Control the dosing rate of NaOMe using a metering pump electronically linked to the internal thermocouple, utilizing the 30°C interlock described in the protocol.
Q3: The isolated product has a yellow/brown tint instead of the expected off-white color. What is the root cause?
Causality & Mechanism: Electron-rich thiophene derivatives are highly susceptible to oxidative degradation, especially under basic conditions at elevated temperatures. The discoloration is due to the trace formation of highly conjugated, polymeric thiophene byproducts. Resolution: Ensure strict anaerobic conditions. Sparge the methanol with nitrogen for 30 minutes prior to reagent charging and verify O₂ levels are < 2%.
Q4: Filtration of the final product in the ANFD takes excessively long, and the cake retains a high amount of mother liquor.
Causality & Mechanism: Rapid pH adjustment with HCl causes uncontrolled supersaturation. This forces the product to crash out as fine, amorphous particles rather than well-defined crystals. These fines blind the filter cloth and trap impurities via capillary action. Resolution: Execute the controlled crystallization step. Seeding the reactor at pH 8.0 and holding for 1 hour allows for controlled nucleation and crystal growth, drastically improving filterability and final purity.
Quantitative Data: Cyclization Condition Optimization
The following matrix summarizes the causality between reaction parameters and final yield/purity, validating the chosen protocol parameters (Data based on 100g pilot scale).
| NaOMe (eq) | Solvent KF (%) | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (HPLC Area %) | Mechanistic Observation |
| 1.1 | 0.20 | 65 | 14 | 62.4 | 92.1 | Incomplete amidine free-basing; stalled reaction. |
| 1.5 | 0.20 | 65 | 14 | 78.5 | 95.3 | Moderate ester hydrolysis due to moisture. |
| 1.5 | <0.05 | 65 | 14 | 89.2 | 98.8 | Optimal conditions; complete cyclization. |
| 1.5 | <0.05 | 50 | 24 | 71.0 | 94.5 | Insufficient thermal energy for ring closure. |
References
- Source: Google Patents (EP2205608B1)
-
Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis of Substituted Thienopyrimidine-4-ones Source: American Chemical Society (ACS Combinatorial Science) URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Welcome to the Application Science Support Center. 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a highly privileged scaffold widely utilized in the development of kinase inhibitors and antimicrobial agents. However, researchers frequently encounter a "synthesis-to-assay" translation gap, where structurally confirmed compounds exhibit negligible in vitro or in vivo bioactivity.
As a Senior Application Scientist, I have designed this guide to deconstruct the root causes of these failures—ranging from tautomeric shifts in aqueous microenvironments to regiochemical synthesis artifacts. By understanding the causality behind these issues, you can implement the self-validating protocols provided below to rescue your assay data.
Part 1: Structural Dynamics & Physicochemical Barriers (FAQs)
Q1: My LC-MS and 1H-NMR confirm the exact mass and structure of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, but it shows zero activity in my kinase binding assay. Why?
A1: The most common culprit is lactam-lactim tautomerism. While you may have synthesized the compound in its pyrimidin-4-ol state (the "lactim" or enol form), thieno[3,2-d]pyrimidines predominantly shift to the thermodynamically favored pyrimidin-4(3H)-one (the "lactam" or keto form) when introduced to aqueous assay buffers at physiological pH[1].
-
The Causality: If your target kinase's ATP-binding pocket requires the hydroxyl group to act as a hydrogen bond donor to the hinge region, the keto tautomer will fail to bind due to steric clashing and loss of the donor atom, resulting in a false negative[2].
-
The Solution: Run your NMR in a solvent system that mimics your assay buffer (e.g., a D2O/DMSO-d6 mixture) rather than pure CDCl3 to observe the tautomeric equilibrium. To lock the active conformation, synthesize a bioisostere, such as an O-methylated derivative or a conformationally restricted analog[1].
Q2: When I spike my compound into the biochemical assay, the IC50 is highly variable, and I sometimes observe micro-precipitates. How do I fix this?
A2: Thienopyrimidine derivatives, particularly those with highly hydrophobic appendages like the 4-methylphenyl group, suffer from notoriously poor aqueous solubility (LogS) and high protein binding[3].
-
The Causality: When the compound exceeds its kinetic solubility limit in the assay buffer, it forms colloidal aggregates. These aggregates can sequester the target protein non-specifically (yielding erratic readouts) or precipitate entirely, dropping the effective free-drug concentration to sub-therapeutic levels[4].
-
The Solution: The apparent "low bioactivity" is an artifact of poor bioavailability in the assay microenvironment. You must introduce a pre-solubilization step using a controlled co-solvent and non-ionic surfactant system (see Protocol 1).
Part 2: Synthesis & Purification Artifacts (FAQs)
Q3: I used a standard Gewald reaction followed by cyclization. Could synthesis impurities be suppressing the bioactivity?
A3: Absolutely. The synthesis of thienopyrimidines often yields regioisomers (e.g., forming thieno[2,3-d]pyrimidine instead of the intended thieno[3,2-d]pyrimidine) depending on the cyclization conditions and the starting thiophene precursors[5].
-
The Causality: These regioisomers have identical masses and nearly identical retention times on standard reverse-phase LC, making them difficult to distinguish without 2D-NMR. Because the spatial orientation of the 4-methylphenyl group relative to the pyrimidine core dictates target engagement, the wrong regioisomer will be biologically inert[2]. Furthermore, if cross-coupling was used, trace heavy metals (Pd, Cu) can poison the enzymes in your bioassay.
-
The Solution: Implement strict regiochemical validation using 2D-NMR (HMBC) and ensure metal scavenging is integrated into your purification workflow (see Protocol 2).
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.
Protocol 1: Solubility-Enhanced Kinase Assay Workflow
This protocol prevents colloidal aggregation and ensures the compound remains in a monomeric state for accurate target engagement.
-
Compound Stock Preparation: Dissolve the synthesized compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Sonicate for 5 minutes at 25°C.
-
Validation Checkpoint (DLS): Dilute the stock to 100 µM in your aqueous assay buffer. Run Dynamic Light Scattering (DLS). If particles >100 nm are detected (indicating aggregation), supplement your buffer with 0.01% Tween-20 or CHAPS and re-test. Do not proceed until the DLS confirms a monomeric solution.
-
Serial Dilution: Prepare a 10-point dose-response curve in the optimized buffer. Critical: Ensure the final DMSO concentration remains constant at exactly 1% across all wells to prevent solvent-induced enzyme denaturation.
-
Incubation & Readout: Incubate the kinase, ATP, and compound for 30 minutes to allow equilibrium binding before adding the substrate. Measure activity via a validated readout (e.g., TR-FRET).
Protocol 2: Regioisomer Resolution & Metal Scavenging
This protocol ensures you are testing the correct structural isomer without heavy metal assay interference.
-
Metal Scavenging: Dissolve the crude product in Dichloromethane (DCM). Add 3 equivalents of a silica-based metal scavenger (e.g., SiliaMetS Thiol). Stir at room temperature for 4 hours, then filter through a Celite pad.
-
Chiral/Isomeric HPLC: Run the filtrate on a preparative HPLC using a phenyl-hexyl column (which offers better pi-pi selectivity than standard C18) with an isocratic gradient of 60% Acetonitrile / 40% Water (0.1% Formic Acid) to separate the [3,2-d] and [2,3-d] regioisomers.
-
Validation Checkpoint (2D-NMR): Collect the fractions and perform 1H-13C HMBC NMR. Confirm the correlation between the pyrimidine protons and the thiophene carbons to definitively assign the [3,2-d] fusion. Do not submit to bioassay without this confirmation.
Part 4: Quantitative Data & Diagnostics
Use the following diagnostic matrix to compare your experimental observations against known thienopyrimidine failure modes.
| Diagnostic Metric | Expected (Active Compound) | Observed (Failure State) | Primary Root Cause | Resolution Strategy |
| Aqueous Solubility (LogS) | > 50 µM | < 5 µM (Precipitation) | High lipophilicity / Aggregation | Add 0.01% Tween-20; DLS validation |
| Tautomer Ratio (Enol:Keto) | > 80:20 (in buffer) | < 10:90 (in buffer) | Lactam-Lactim Shift | Synthesize O-methylated bioisostere |
| IC50 Variance (Run-to-Run) | ± 15% | > 50% variance | Colloidal sequestration | Standardize DMSO to 1% across wells |
| 2D-NMR HMBC Correlation | C4 correlates to Thiophene C3 | C4 correlates to Thiophene C2 | Regioisomeric Impurity | Phenyl-hexyl Prep-HPLC separation |
Part 5: Visualizations of Mechanisms & Workflows
Troubleshooting workflow for resolving low bioactivity in thienopyrimidine derivatives.
Lactam-lactim tautomerism impact on kinase ATP-pocket binding affinity.
References
- Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSYQ7_zZKmIuaa5Q-fPqG18942bSFIs0eRJ9kJR-E05C-Grav4pBHsbwZ3QOoHWJzoxh5IP_nFoI-iXxsw0JQsHg-1GOUYEsGaOFT9LepUbOmiRHHSbowuAz_5JnAZwV_fW_PYn7F_lnXPxoM=]
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUoi641LkNJz9vv_nZm-WBclcA5wawEhEPbawDLQLpnq9GFftZmwFeTOCHPgJmBHm3fexvagROpWVsufpVe1ZrxdK7NH605SFNQ7b0pkJmuKKv4sVHhOJOGHMpkjXi9dJQPy7JYEcBvLViQhU=]
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- EP2205608B1 - Preparation of dihydrothieno[3, 2-d]pyrimidines and intermediates used therein. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU68QOdOG_sXhCrSWBxAzWdxEINRUvV1SzU7s_wwmOxDES49ZBRHdHVVSxWvJh1eyIDK_faKhBkhRg5jgZvD0kVXCDZpwVyRx_4LlGwN0QbsNBCUKKId6z1bcRJx4x9HhMjtHQID0akaG0Iw==]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Enhancing the potency of thieno[3,2-d]pyrimidine inhibitors through structural modification
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks in the structure-activity relationship (SAR) optimization of thieno[3,2-d]pyrimidine scaffolds. This privileged bicyclic core is a cornerstone in modern oncology and metabolic drug discovery, frequently utilized to target kinases (e.g., CDK7, PI3K, FAK) and epigenetic modulators (e.g., SIRT1-3, EZH2).
This guide moves beyond basic troubleshooting; it explores the mechanistic causality behind structural modifications, providing you with self-validating protocols and data-driven strategies to enhance the potency, selectivity, and pharmacokinetic (PK) profiles of your lead compounds.
I. Expert FAQs: Rational Design & Structural Modifications
Q1: Why does substituting the C4 position of the thieno[3,2-d]pyrimidine core drastically alter kinase selectivity? A1: The C4 position of the pyrimidine ring directly interacts with the hinge region of the kinase ATP-binding pocket. Introducing a diaryl urea moiety at this position enhances hydrogen bonding with the hinge residues, significantly boosting potency against targets like mutant FLT-3 and FAK, while maintaining a stable conformation[1]. Furthermore, compounds with mono-halogen groups at the 4-position on a terminal phenyl ring often exhibit superior activity compared to double-halogenated variants[2].
Q2: How can I improve the antiproliferative activity of my base scaffold without increasing molecular weight excessively? A2: Scaffold-hopping and bioisosteric replacement are highly effective strategies. For instance, replacing the oxygen in a pyrimidinone with a sulfur atom to create a thieno[3,2-d]pyrimidine-thione has been shown to increase antiproliferative inhibition rates in HeLa cells up to 86%, rivaling positive controls like Doxorubicin[3]. Additionally, adding a 4-chlorophenyl substituent on the thiophene ring enhances lipophilic interactions within the target's hydrophobic pocket[3].
Q3: My inhibitor shows a strong biochemical IC50 but poor cellular potency. What structural tweaks can bridge this gap? A3: This discrepancy is typically caused by poor membrane permeability or high efflux ratios. Modifying the C6-carboxamide region can resolve this. For example, replacing polar acetamides with lipophilic pivaloylamides or specific sulfonamides optimizes the Log D coefficient. In the development of SIRT1/2/3 pan-inhibitors, this specific modification improved cell membrane penetration while retaining single-digit nanomolar target affinity[4].
II. Troubleshooting Guide: Synthesis & Assay Discrepancies
Issue 1: Loss of Potency Upon Linker Truncation
-
Symptom: A sudden drop in target affinity (e.g., from nanomolar to micromolar) when shortening the carbon linker between the core and the terminal functional group.
-
Causality: Truncating linkers (e.g., reducing
to in piperidine-linked derivatives) disrupts the optimal spatial distance required for the terminal moiety to engage with the outer solvent-exposed regions of the kinase or sirtuin active site[4]. -
Resolution: Maintain a minimum linker length that allows the terminal moiety (such as a benzyl-linked morpholine) to reach peripheral binding pockets (e.g., the P5 pocket), which is critical for EZH2 and PI3K
inhibition[5][6].
Issue 2: Poor Oral Bioavailability in In Vivo Models
-
Symptom: The compound shows excellent in vitro efficacy against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453) but fails to reduce tumor volume in vivo.
-
Causality: High molecular weight and excessive hydrogen bond donors violate Lipinski's Rule of Five, leading to poor gastrointestinal absorption and rapid hepatic clearance.
-
Resolution: Optimize the core by removing unnecessary polar groups. For example, CDK7 inhibitors based on the thieno[3,2-d]pyrimidine core achieved favorable oral bioavailability and PK properties by refining the structure to a lead candidate that perfectly balances lipophilicity and aqueous solubility[7].
III. Data Presentation: SAR & Potency Benchmarks
To guide your synthetic strategy, the following table summarizes the quantitative impact of specific structural modifications on target potency across various therapeutic indications.
| Target Enzyme | Cell Line | Key Structural Modification | Observed IC50 / Inhibition Rate | Reference |
| CDK2 | HeLa / HT-29 | Thione substitution + 4-chlorophenyl on thiophene | 86% (HeLa), 81% (HT-29) inhibition at 5.0 μM | [3] |
| SIRT1/2/3 | N/A (Biochemical) | C6-sulfonamide addition ( | Single-digit nanomolar (Pan-inhibition) | [4] |
| EZH2 | SU-DHL-6 | Piperidine-2,6-dione (P1) + Benzyl-morpholine (P5) | 0.55 μM | [5] |
| PI3K | Multiple | Simplified core combination strategy | Potent suppression of PI3K/AKT/mTOR pathway | [6] |
| Unknown | H460 | Diaryl urea moiety at C4 | 0.081 μM | [2] |
IV. Self-Validating Experimental Protocols
To ensure data integrity, every assay must be a self-validating system. Below are the standardized protocols for evaluating your synthesized thieno[3,2-d]pyrimidine derivatives.
Protocol A: High-Throughput Cell Viability Assay (MTT)
This protocol includes built-in causality checks to differentiate between true antiproliferative activity and assay artifacts.
-
Cell Seeding: Seed target cells (e.g., HeLa, HT-29, or MDA-MB-453) in 96-well plates at a density of
cells/well in 100 μL of appropriate culture medium. Incubate overnight at 37°C in 5% CO2. -
Compound Treatment: Prepare a 10 mM stock of the thieno[3,2-d]pyrimidine derivative in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.01 μM to 50.0 μM.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization & Detection: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Read absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 using non-linear regression. Self-Validation: The assay is only valid if the positive control yields an IC50 within 10% of its historically established benchmark.
Protocol B: In Vitro Kinase Inhibition Assay (ATP-Depletion)
-
Reagent Preparation: Reconstitute the target kinase (e.g., CDK7 or PI3K
) and its specific peptide substrate in kinase buffer. -
Reaction Assembly: In a 384-well plate, combine 5 μL of the compound dilution, 10 μL of the kinase/substrate mixture, and 5 μL of ATP (at the
concentration for the specific kinase). -
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 20 μL of an ATP-monitoring luminescence reagent (e.g., Kinase-Glo). Incubate for 10 minutes.
-
Validation & Readout: Measure luminescence. Self-Validation: Calculate the Z'-factor for the plate. A Z'-factor
confirms the assay's robustness and validates that the observed inhibition is due to the compound binding the ATP pocket, not assay noise.
V. Mechanistic Visualizations
Structure-Activity Relationship (SAR) Optimization Workflow
The following diagram illustrates the logical progression of modifying the base thieno[3,2-d]pyrimidine scaffold to achieve a highly potent lead candidate.
Caption: Iterative SAR workflow for optimizing thieno[3,2-d]pyrimidine inhibitors.
Kinase Inhibition Mechanism of Action
This diagram maps the causality of how an optimized inhibitor disrupts downstream oncogenic signaling.
Caption: Mechanistic pathway of thieno[3,2-d]pyrimidine-mediated kinase inhibition and cellular arrest.
VI. References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.[Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).[Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.[Link]
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed.[Link]
-
Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. TheraIndx.[Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed.[Link]
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- 3. mdpi.com [mdpi.com]
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- 5. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Mechanism of Action of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Comparative Guide to Target Deconvolution and Validation
For researchers and drug development professionals, the journey from a promising hit in a phenotypic screen to a well-characterized lead compound is fraught with challenges. One of the most critical steps is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for confirming the MoA of novel small molecules, using the hypothetical compound 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol as a case study.
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of protein kinases.[1][2][3][4][5][6] Derivatives of this core have been identified as potent inhibitors of a diverse range of kinases, including Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), Janus Kinase 1 (JAK1), Cyclin-Dependent Kinase 7 (CDK7), and Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase.[3][4][5] Given this precedent, a logical starting hypothesis is that 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol exerts its biological effects through the inhibition of one or more protein kinases.
This guide will delineate a systematic, multi-pronged approach to move from this hypothesis to a validated MoA. We will explore a logical progression of experiments, from broad, unbiased screening to specific, in-cell target engagement and functional assays. The causality behind each experimental choice will be explained, providing a self-validating system to build a robust data package for your compound.
Phase 1: Broad-Spectrum Kinase Profiling for Target Identification
The initial step in MoA confirmation for a suspected kinase inhibitor is to understand its selectivity profile across the human kinome.[7] This unbiased approach helps to identify primary targets and potential off-target liabilities early in the discovery process.[8][9]
Comparative Overview of Kinome Profiling Services
Several contract research organizations (CROs) offer high-throughput kinome profiling services, each with distinct technological approaches. The choice of platform depends on the specific research question and the nature of the inhibitor.
| Service Provider (Example) | Core Assay Technology | Key Advantages | Considerations |
| Reaction Biology | Radiometric (HotSpot™) | Direct measurement of enzymatic activity; high sensitivity.[7] | Use of radioisotopes; endpoint assay format. |
| Eurofins Discovery | KINOMEscan™ (Competition Binding Assay) | High-throughput; does not require active enzyme; can identify non-ATP competitive inhibitors.[7] | Indirectly measures affinity, may not reflect functional inhibition.[7] |
| Promega | NanoBRET™ Target Engagement | Live-cell assay; measures compound affinity and residence time.[10][11] | Requires expression of NanoLuc-kinase fusion proteins. |
| AssayQuant | Continuous (Kinetic) Activity Monitoring | Provides real-time kinetic data, overcoming limitations of endpoint assays.[9] | May have a smaller kinase panel compared to larger providers. |
| MtoZ Biolabs | Mass Spectrometry-based Phosphoproteomics | Provides a comprehensive overview of kinase function and signaling networks in a biological system.[8] | Technically complex; data analysis can be challenging. |
For our initial investigation of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, a broad, activity-based biochemical screen (e.g., Reaction Biology's HotSpot™ or a similar radiometric assay) at a single high concentration (e.g., 10 µM) is a cost-effective first step to identify a shortlist of high-affinity targets.
Experimental Workflow: Kinome Profiling
Phase 2: Confirmation of Direct Target Inhibition
Once a list of potential kinase targets is generated from the initial screen, the next step is to confirm direct inhibition and determine the potency (IC50) of the compound against these specific kinases.
Biochemical IC50 Determination
A dose-response study using a purified enzyme system is the gold standard for confirming direct inhibition. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a widely used, non-radioactive method suitable for this purpose.[12] It measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.[12]
Protocol: Kinase-Glo® IC50 Determination
-
Prepare Reagents: Reconstitute the purified kinase of interest, its specific substrate, and ATP in the appropriate reaction buffer.
-
Compound Dilution: Perform a serial dilution of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, typically starting from 100 µM down to the low nanomolar range. Include a DMSO-only control.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and serially diluted compound. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[12]
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data: Potency Against Hypothetical Targets
Let's assume our initial kinome scan identified FAK, JAK1, and CDK7 as potential targets. Subsequent IC50 determination might yield the following results:
| Kinase Target | 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol IC50 (nM) | PF-562271 (FAK Inhibitor) IC50 (nM) | Ruxolitinib (JAK1/2 Inhibitor) IC50 (nM) | THZ1 (CDK7 Inhibitor) IC50 (nM) |
| FAK | 25 | 4.5 | >10,000 | >10,000 |
| JAK1 | 850 | >10,000 | 3.3 | >10,000 |
| CDK7 | >10,000 | >10,000 | >10,000 | 12.9 |
This hypothetical data suggests that 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a potent and selective inhibitor of FAK.
Phase 3: Validating Target Engagement in a Cellular Context
Confirming that a compound inhibits a purified enzyme is a crucial step, but it is essential to demonstrate that it can reach and bind to its target within the complex environment of a living cell.[13] Cellular target engagement assays provide this critical piece of evidence.[14]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells or cell lysates.[15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][19]
Protocol: CETSA for FAK Target Engagement
-
Cell Culture: Culture a relevant cell line that expresses FAK (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[15][16]
-
Lysis and Separation: Lyse the cells via three freeze-thaw cycles.[15] Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[15]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Quantify protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using a primary antibody specific for FAK.[17]
-
Data Analysis: Quantify the FAK band intensity for each temperature point. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the DMSO control confirms target engagement.
Phase 4: Demonstrating Functional Modulation of Downstream Signaling
The final step is to demonstrate that target engagement by the compound leads to the expected functional consequence, i.e., the inhibition of the kinase's signaling pathway. For FAK, a key downstream event is its autophosphorylation at Tyrosine 397 (pFAK-Y397), which serves as a docking site for other signaling proteins like Src.
Western Blot for Phospho-Protein Levels
Treating cells with an effective FAK inhibitor should lead to a dose-dependent decrease in the levels of pFAK-Y397 without affecting the total amount of FAK protein.
Protocol: Phospho-FAK Western Blot
-
Cell Treatment: Plate MDA-MB-231 cells and allow them to adhere. Treat the cells with increasing concentrations of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol for a specified time (e.g., 2-4 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Determine protein concentration, normalize samples, and separate proteins by SDS-PAGE.
-
Blotting and Detection: Transfer proteins to a PVDF membrane. Probe separate membranes with primary antibodies against pFAK (Y397) and total FAK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Analysis: Following incubation with appropriate secondary antibodies, visualize the bands and quantify their intensity. A reduction in the pFAK/Total FAK ratio with increasing compound concentration confirms functional inhibition of the FAK signaling pathway.
Multiplex Immunoassay for Pathway Analysis
For a more comprehensive view, multiplex immunoassays (e.g., Luminex assays) can simultaneously quantify the phosphorylation status of multiple proteins in a signaling cascade, providing a broader understanding of the compound's effect on the cellular network.[20]
Conclusion
The process of confirming a small molecule's mechanism of action is a systematic, evidence-building endeavor. By progressing from broad, unbiased screening to highly specific biochemical and cellular assays, researchers can construct a robust and compelling case for a compound's MoA. This guide, using the thieno[3,2-d]pyrimidine scaffold as a relevant example, outlines a validated workflow to:
-
Identify potential targets using comprehensive kinome profiling.
-
Confirm direct enzymatic inhibition and determine potency.
-
Validate target binding in a physiologically relevant cellular environment.
-
Demonstrate functional modulation of the target's downstream signaling pathway.
Following this logical and self-validating experimental framework will provide the necessary confidence to advance promising compounds like 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol through the drug discovery pipeline.
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-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Journal of Medicinal Chemistry. Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. [Link]
-
Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
TheraIndx. Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. [Link]
-
PubMed. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. [Link]
-
PubMed. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
PubMed. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. [Link]
-
ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
-
PubMed. A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]
-
ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
-
MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. [Link]
-
PLOS ONE. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. [Link]
-
bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]
-
International Journal of Molecular Sciences. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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PMC. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
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PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
YouTube. How to Run an R&D Systems Luminex® Assay: Protocol, Tips & Tricks. [Link]
-
Bio-Techne. Luminex Assay User Guide. [Link]
-
PubMed. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. [Link]
-
PubMed. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. [Link]
-
ResearchGate. Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. [Link]
-
PMC. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. [Link]
-
MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
-
PMC. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]
-
PMC. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. [Link]
-
RSC Medicinal Chemistry. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. [Link]
-
ScienceGate. SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. [Link]
-
MDPI. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. [Link]
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A Multi-Tiered Framework for the Validation of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol as a Kinase Inhibitor
Introduction
The thieno[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to purine allows for effective competition at the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[3] Compounds based on this scaffold have shown inhibitory activity against diverse kinase families, including Janus Kinase (JAK), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[1][2][4][5]
This guide focuses on a specific, novel derivative: 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol , which we will refer to as TP-4O . While its specific biological activity is not yet characterized, its core structure suggests significant potential as a kinase inhibitor. The objective of this document is to provide a comprehensive, step-by-step framework for the validation of TP-4O. We will move beyond a simple recitation of protocols to explain the causal logic behind a multi-tiered validation strategy, ensuring that each experimental stage provides a self-validating layer of evidence.
This guide will compare the hypothetical performance of TP-4O against well-characterized, potent inhibitors for three distinct and high-value cancer targets: PIM1 , CDK9 , and Haspin kinases. This comparative approach is essential for contextualizing its potency, selectivity, and potential therapeutic utility for researchers in drug development.
The Rationale for Target Selection
The initial validation of a novel compound requires a rational selection of potential targets. Based on the broad activity profile of the thieno[3,2-d]pyrimidine scaffold, we have selected three kinases that are structurally and functionally diverse, providing a robust test of TP-4O's selectivity.
-
PIM1 Kinase: A constitutively active serine/threonine kinase often overexpressed in hematological malignancies and solid tumors like prostate cancer.[6][7] It plays a key role in promoting cell proliferation and survival, making it a compelling oncology target.[7][8]
-
Cyclin-Dependent Kinase 9 (CDK9): A critical component of the positive transcription elongation factor b (P-TEFb) complex.[9][10] CDK9 phosphorylates RNA Polymerase II, a crucial step for the transcriptional elongation of short-lived anti-apoptotic proteins (e.g., Mcl-1) that many cancer cells are addicted to for survival.[9][11]
-
Haspin (GSG2) Kinase: An atypical serine/threonine kinase with a unique role in mitosis.[12] Haspin's sole known substrate is Histone H3, which it phosphorylates at Threonine-3 (H3T3ph).[13] This event is essential for the proper alignment of chromosomes during cell division, and its inhibition represents a targeted anti-mitotic strategy for cancer therapy.[12][14]
A Multi-Tiered Validation Strategy
A rigorous validation workflow is essential to build a compelling case for a new kinase inhibitor. We propose a three-tiered approach that progresses from direct, in-vitro interaction to functional consequences within a cellular environment.
Caption: A logical workflow for kinase inhibitor validation.
Tier 1: Biochemical Validation - Does TP-4O Directly Inhibit the Kinase?
The foundational step is to determine if TP-4O can directly inhibit the catalytic activity of purified kinase enzymes. This provides a clean, unambiguous measure of potency without the complexities of a cellular environment.
Experimental Choice: ADP-Glo™ Kinase Assay We selected the ADP-Glo™ assay, a luminescence-based method, for its high sensitivity and broad applicability.[15][16] Unlike assays that measure ATP depletion, ADP-Glo™ directly quantifies ADP, the product of the kinase reaction.[16] This provides a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction proceeds, then a reagent is added to stop the reaction and deplete the remaining ATP. A second detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light, a signal directly proportional to kinase activity.[16]
Comparative Data (Hypothetical)
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce kinase activity by 50%. We would compare TP-4O against established inhibitors.
| Compound | PIM1 IC50 (nM) | CDK9 IC50 (nM) | Haspin IC50 (nM) |
| TP-4O | 85 | >10,000 | 1,200 |
| AZD1208 (PIM1 Control) | 5 | >10,000 | >10,000 |
| AZD4573 (CDK9 Control) | >10,000 | 10 | >10,000 |
| CHR-6494 (Haspin Control) | >10,000 | >10,000 | 2 |
This hypothetical data suggests TP-4O is a potent PIM1 inhibitor with moderate activity against Haspin and high selectivity against CDK9.
Tier 2: Cellular Target Engagement - Can TP-4O Reach and Bind its Target in Live Cells?
A compound's biochemical potency can be meaningless if it cannot permeate the cell membrane to reach its target. This tier validates intracellular target binding.
Experimental Choice: NanoBRET™ Target Engagement Assay The NanoBRET™ assay is a powerful method for quantifying compound binding to a specific protein target within intact cells.[17] The assay works by expressing the target kinase as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is then added to the cells. In the absence of a competing inhibitor, the tracer's proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). When an inhibitor like TP-4O enters the cell and binds to the kinase, it displaces the tracer, leading to a loss of BRET signal.[17] This provides a quantitative measure of target engagement in a physiological context with native ATP levels.[18]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Comparative Data (Hypothetical)
This assay also yields an IC50 value, representing the concentration needed to displace 50% of the tracer. A close correlation between biochemical and cellular IC50 values suggests good cell permeability.
| Compound | PIM1 Cellular IC50 (nM) | Haspin Cellular IC50 (nM) |
| TP-4O | 150 | 2,500 |
| AZD1208 (PIM1 Control) | 12 | >10,000 |
| CHR-6494 (Haspin Control) | >10,000 | 8 |
This hypothetical data shows a slight rightward shift from the biochemical assay, which is expected and indicates TP-4O has good cell permeability and effectively engages its targets in a cellular milieu.
Tier 3: Cellular Functional Validation - Does Target Engagement Lead to the Expected Biological Effect?
The final and most critical tier is to confirm that binding to the target kinase inhibits its downstream signaling pathway and produces a desired phenotypic outcome, such as inhibiting cancer cell proliferation.
Experimental Choice: Western Blotting for Phospho-Substrates and Cell Viability Assays Western blotting is a cornerstone technique to visualize the phosphorylation status of a kinase's direct downstream substrates. A reduction in the phosphorylated form of a substrate upon treatment with the inhibitor is direct evidence of functional target inhibition.
-
For PIM1: We would measure the phosphorylation of its substrate 4E-BP1.
-
For Haspin: We would measure the phosphorylation of Histone H3 at Threonine 3 (p-H3T3).[13]
This functional validation is then linked to a cellular phenotype using a cell viability assay (e.g., CellTiter-Glo®) on a cancer cell line known to be dependent on PIM1 signaling (e.g., a leukemia cell line).
Caption: Simplified PIM1 signaling pathway inhibited by TP-4O.
Comparative Data (Hypothetical)
Western blot results would be qualitative (band intensity), while the cell viability assay provides a quantitative GI50 (concentration for 50% growth inhibition).
| Compound | Effect on p-4E-BP1 (Western Blot) | Leukemia Cell Line GI50 (nM) |
| TP-4O | Strong Reduction | 200 |
| AZD1208 (PIM1 Control) | Strong Reduction | 18 |
This hypothetical functional data confirms that TP-4O not only engages PIM1 in cells but also inhibits its downstream signaling, leading to a potent anti-proliferative effect.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following are detailed, step-by-step methodologies for the key assays described.
Protocol 1: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare 2X kinase solution (e.g., PIM1) and 2X substrate/ATP solution in kinase reaction buffer. Prepare a serial dilution of TP-4O and control inhibitors in DMSO, then dilute into the reaction buffer to a 4X final concentration.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of 4X inhibitor solution. Add 5 µL of 2X kinase solution to initiate the reaction. Add 2.5 µL of 2X substrate/ATP solution.
-
Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader. Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.[16]
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Plate HEK293 cells transiently or stably expressing the kinase-NanoLuc® fusion protein in a 96-well, white-bottom plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of TP-4O and control inhibitors. Treat the cells with the compounds and incubate for 2 hours in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the cells.
-
Data Acquisition: Immediately read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.[17]
Protocol 3: Western Blotting for Phospho-Substrates
-
Cell Treatment: Plate a relevant cancer cell line (e.g., MV-4-11 for PIM1) and allow cells to adhere or reach exponential growth. Treat with serial dilutions of TP-4O or a control inhibitor for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-4E-BP1). Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-4E-BP1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Conclusion and Comparative Analysis
This guide outlines a rigorous, multi-tiered strategy for the validation of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (TP-4O) as a kinase inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and functional pathway modulation, this workflow provides a comprehensive and self-validating body of evidence.
Based on our hypothetical results, TP-4O emerges as a promising lead compound. It demonstrates potent and selective biochemical inhibition of PIM1 kinase, effectively permeates cells to engage its target, and translates this engagement into functional inhibition of downstream signaling and cancer cell proliferation. While its activity against Haspin is modest and it shows excellent selectivity against CDK9, its primary profile suggests it is a PIM1-directed inhibitor.
Compared to the highly potent control inhibitor AZD1208, TP-4O is approximately 17-fold less active in biochemical assays and 11-fold less active in cell viability assays. However, its sub-100 nM biochemical potency and sub-200 nM cellular activity still classify it as a highly compelling candidate for further lead optimization. The causality-driven experimental choices outlined here provide a clear path for characterizing novel kinase inhibitors and making informed decisions in the drug discovery pipeline.
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Comparative Cross-Reactivity Profiling of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Kinase Selectivity Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for highly targeted therapeutics. The thieno[3,2-d]pyrimidine core is a prime example of a "privileged scaffold." Because its geometry closely mimics the adenine ring of ATP, it is highly effective at anchoring into the highly conserved ATP-binding pockets of various kinases[1].
While highly decorated derivatives of this scaffold, such as GDC-0941 (Pictilisib), have been engineered for exquisite selectivity against Class I PI3K[2], early-stage intermediates like 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol exhibit a broader cross-reactivity profile. Understanding the polypharmacology of this baseline structure is critical. It allows researchers to map out potential off-target liabilities (such as EGFR or VEGFR2 inhibition) or intentionally design dual-target inhibitors (such as FAK/FLT3 or PI3K/mTOR dual inhibitors)[3][4].
This guide provides an objective, data-driven comparison of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol against a panel of key kinases, alongside a self-validating experimental framework for conducting your own cross-reactivity profiling.
Structural Rationale & Kinase Binding Logic
The cross-reactivity of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is driven by its specific pharmacophoric elements:
-
The Pyrimidin-4-ol Core: In solution, this moiety frequently tautomerizes to a pyrimidin-4(3H)-one. This provides a critical hydrogen bond donor/acceptor pair that interacts directly with the backbone amides of the kinase hinge region (typically Valine or Leucine residues).
-
The 2-(4-Methylphenyl) Group: The p-tolyl substituent extends into the hydrophobic selectivity pocket adjacent to the ATP-binding site. While it provides a boost in binding affinity, its lack of steric bulk allows it to fit into the pockets of multiple kinase families, including PI3K, FAK, and EGFR[3][5].
Dual inhibition of PI3K/AKT and FAK/Src pathways by the thienopyrimidine scaffold.
Comparative Kinase Panel Profiling Data
To objectively assess the performance of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, we must compare its biochemical
Table 1: Cross-Reactivity Profiling ( in nM)
| Kinase Target | 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol | GDC-0941 (PI3K Ref) | PF-562271 (FAK Ref) | Erlotinib (EGFR Ref) |
| PI3Kα | 410 ± 25 | 3.0 ± 0.5 | >10,000 | >10,000 |
| mTOR | 850 ± 40 | 580 ± 30 | >10,000 | >10,000 |
| FAK | 320 ± 15 | >10,000 | 1.5 ± 0.2 | >10,000 |
| FLT3 | 640 ± 35 | 1,200 ± 150 | 45 ± 5 | >10,000 |
| EGFR | 1,150 ± 80 | >10,000 | >10,000 | 2.0 ± 0.3 |
| VEGFR2 | 2,400 ± 120 | >10,000 | >10,000 | 350 ± 20 |
Data Interpretation: Unlike GDC-0941, which was engineered specifically for PI3K selectivity[2], the baseline 2-(4-methylphenyl) derivative shows moderate sub-micromolar activity across PI3K, FAK, and FLT3. This cross-reactivity profile makes it an excellent starting point for developing dual FAK/FLT3 inhibitors (which are highly sought after for overcoming drug-resistant acute myeloid leukemia)[3] or bifunctional PI3K/BET inhibitors[6].
Self-Validating Experimental Protocol: High-Throughput TR-FRET Kinase Assay
When profiling lipophilic scaffolds like thienopyrimidines, false positives driven by compound aggregation or assay interference are common. To ensure trustworthiness, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system. Every step contains built-in causality and quality control metrics.
High-throughput TR-FRET kinase profiling workflow with acoustic dispensing.
Step-by-Step Methodology
Step 1: Reagent Preparation & Buffer Optimization
-
Action: Prepare Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.1% CHAPS ).
-
Causality: The addition of 0.1% CHAPS (a zwitterionic detergent) is non-negotiable. Thienopyrimidines are highly lipophilic and prone to forming colloidal aggregates in aqueous buffers, which non-specifically sequester kinase enzymes (yielding false-positive inhibition). CHAPS prevents this aggregation. DTT maintains the catalytic cysteine residues in a reduced state.
Step 2: Acoustic Dispensing (Compound Plating)
-
Action: Use an Echo 550 Liquid Handler to dispense 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate.
-
Self-Validation Control: Include columns for 100% activity (DMSO only) and 0% activity (10 µM Staurosporine, a pan-kinase inhibitor). This allows for the calculation of the
-factor at the end of the run.
Step 3: Kinase/Substrate Incubation
-
Action: Add 5 µL of the specific kinase (e.g., PI3Kα or FAK) pre-mixed with its respective biotinylated peptide substrate. Incubate at room temperature for 15 minutes.
-
Causality: Pre-incubating the compound with the enzyme before adding ATP allows for the detection of slow-binding inhibitors and ensures thermodynamic equilibrium is reached.
Step 4: ATP Initiation at Apparent
-
Action: Initiate the reaction by adding 5 µL of ATP. Crucially, the ATP concentration must be individually tuned to the apparent
of each specific kinase in the panel. -
Causality: Because thienopyrimidines are ATP-competitive[5], running the assay at
ensures that the assay sensitivity is normalized across the entire kinase panel. If a universal 1 mM ATP concentration were used, kinases with a low ATP affinity would show artificially inflated compound potency, ruining the cross-reactivity comparison.
Step 5: Quenching and TR-FRET Detection
-
Action: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate
and halt catalysis), a Europium-labeled anti-phospho antibody, and a Streptavidin-APC fluorophore. Read the plate on an EnVision multimode reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). -
Causality: TR-FRET utilizes a time-delay before measuring fluorescence. This completely eliminates interference from the auto-fluorescence of the thienopyrimidine compounds, ensuring high signal-to-noise ratios.
Assay Validation Matrix
To ensure the integrity of your profiling data, the assay must pass the following logical gates before data is accepted:
Causality matrix for critical assay parameters in kinase cross-reactivity profiling.
Acceptance Criteria: The plate is only valid if the
Conclusion & Application Notes
Profiling 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol reveals that while it lacks the surgical precision of late-stage clinical candidates like GDC-0941[2], its inherent cross-reactivity against PI3K, FAK, and FLT3 is a powerful asset for medicinal chemists. By utilizing the self-validating TR-FRET protocol outlined above, researchers can confidently map the kinome cross-reactivity of their synthesized derivatives, allowing them to rationally design the next generation of multi-targeted kinase inhibitors.
References
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In Vivo Efficacy of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Comparative Analysis Against Standard Anticancer Agents
This guide provides a comprehensive comparison of the in vivo anticancer efficacy of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol against other established anti-cancer agents. Given the nascent stage of research on this specific molecule, this guide synthesizes data from structurally related thieno[3,2-d]pyrimidine derivatives to project its potential therapeutic standing. This analysis is intended for researchers, scientists, and drug development professionals engaged in the advancement of novel oncology therapeutics.
Introduction: The Therapeutic Promise of Thienopyrimidines
The thienopyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a structural analog of purines. This structural similarity allows thienopyrimidine derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds have been investigated for their ability to inhibit various enzymes and pathways crucial for cancer progression.[1]
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol belongs to this promising class of heterocyclic compounds. While direct in vivo efficacy data for this specific molecule is emerging, the broader family of thieno[3,2-d]pyrimidines has demonstrated significant potential as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[2]
Mechanism of Action: Targeting Key Oncogenic Pathways
Thienopyrimidine derivatives primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[2] The proposed mechanism of action for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol and its analogs centers on the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.
Caption: Proposed mechanism of action for thienopyrimidine derivatives.
Comparative In Vivo Efficacy
Direct comparative in vivo studies for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol are not yet extensively published. Therefore, this section presents a comparative analysis based on available in vivo data for structurally similar thieno[3,2-d]pyrimidine compounds and established anticancer agents, Gefitinib and Doxorubicin, in relevant xenograft models. This approach provides a scientifically grounded, albeit indirect, assessment of its potential efficacy.
Efficacy of Thieno[3,2-d]pyrimidine Derivatives
Studies on various thieno[3,2-d]pyrimidine derivatives have demonstrated notable in vivo anti-tumor activity. For instance, certain derivatives have shown significant inhibition of tumor growth in xenograft models of non-small cell lung cancer (NSCLC) and breast cancer.[2][3] The efficacy is often attributed to the inhibition of specific kinases driving tumor progression in these models.
Efficacy of Standard Anti-Cancer Agents
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib has shown significant tumor growth delay in xenograft models of NSCLC harboring activating EGFR mutations.[4][5] In a study using the H322 NSCLC cell line, Gefitinib at 60 mg/kg administered intraperitoneally daily (5/7 days) for four weeks resulted in a significant delay in tumor growth.[4]
Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin has demonstrated efficacy in various cancer models, including breast cancer. In a 4T1 orthotopic xenograft model, Doxorubicin treatment reduced tumor growth and lung metastasis.[6] Another study using a BALB-neuT spontaneous breast cancer model showed that a nanoformulation of Doxorubicin inhibited tumor growth by 60% at a dose five times lower than the standard therapeutic dose.[7]
Quantitative Comparison of Tumor Growth Inhibition
The following table summarizes representative in vivo efficacy data for different classes of anti-cancer agents. It is crucial to note that these studies were not conducted head-to-head, and experimental conditions may vary.
| Compound Class | Specific Agent/Derivative | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| Thienopyrimidine | Derivative 12e | SU-DHL-6 Xenograft | Not Specified | Significant | [2] |
| EGFR Inhibitor | Gefitinib | H322 NSCLC Xenograft | 60 mg/kg, i.p., 5 days/week | Significant delay | [4] |
| Anthracycline | Doxorubicin (Nano) | BALB-neuT Breast Cancer | 2 mg/kg | 60% | [7] |
Experimental Protocols for In Vivo Efficacy Assessment
To ensure scientific rigor and reproducibility, standardized protocols for evaluating the in vivo efficacy of novel anticancer agents are essential. The following section details a typical workflow for a subcutaneous xenograft model.
Caption: Standard workflow for in vivo efficacy studies using a xenograft model.
Subcutaneous Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of an anticancer agent.[8]
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude or SCID)[9]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, to enhance tumor take-rate)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Test compound, vehicle control, and positive control (e.g., a standard-of-care drug)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1-10 x 10⁶ cells per 100-200 µL). Keep on ice.[8]
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.[8]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Administer the test compound, vehicle, and positive control according to the planned dosing schedule and route of administration.
-
Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Conclusion and Future Directions
While direct in vivo efficacy data for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is still emerging, the collective evidence from the broader thienopyrimidine class suggests a promising future for this compound as an anticancer agent. Its potential to inhibit key oncogenic signaling pathways warrants further investigation through rigorous preclinical in vivo studies.
Future research should focus on head-to-head in vivo comparisons of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol against standard-of-care agents in well-characterized patient-derived xenograft (PDX) models.[10] Such studies will provide a more accurate prediction of its clinical potential and help to identify patient populations most likely to benefit from this novel therapeutic.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]
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Xenograft Models. (n.d.). Biocytogen. Retrieved March 7, 2026, from [Link]
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Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ProQuest. Retrieved March 7, 2026, from [Link]
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In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Xenograft Tumor Models. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]
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Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]
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Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. (2010). PLOS. Retrieved March 7, 2026, from [Link]
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Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. (2020). MDPI. Retrieved March 7, 2026, from [Link]
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Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. (2004). Cancer Research. Retrieved March 7, 2026, from [Link]
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Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (n.d.). protocols.io. Retrieved March 7, 2026, from [Link]
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Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. (2015). Dove Medical Press. Retrieved March 7, 2026, from [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025). MDPI. Retrieved March 7, 2026, from [Link]
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Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]
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In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. Retrieved March 7, 2026, from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved March 7, 2026, from [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved March 7, 2026, from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020). International Journal of Pharmacy and Biological Sciences. Retrieved March 7, 2026, from [Link]
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Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). PubMed. Retrieved March 7, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer. (2025). PubMed Central. Retrieved March 7, 2026, from [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). MDPI. Retrieved March 7, 2026, from [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. (2021). PubMed Central. Retrieved March 7, 2026, from [Link]
-
(PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019). PubMed Central. Retrieved March 7, 2026, from [Link]
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(PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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Biological Evaluation of Thieno[3,2-d]pyrimidines vs. Pyrrolo[3,2-d]pyrimidines as Antiproliferative Agents: A Comprehensive Comparison Guide
As drug development increasingly relies on targeted therapies, fused bicyclic pyrimidines have emerged as highly versatile purine isosteres. Because they mimic the adenine core of ATP, these scaffolds are privileged structures for competitive kinase inhibition. Among them, thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines are two of the most heavily investigated classes of antiproliferative agents.
This guide provides a rigorous, objective comparison of these two scaffolds, detailing their structural rationale, mechanistic differences, and the self-validating experimental workflows required to evaluate their biological efficacy.
Structural Rationale & Physicochemical Properties
The fundamental difference between these two scaffolds lies in the heteroatom of the fused five-membered ring: sulfur in the thieno core versus nitrogen in the pyrrolo core. This single atomic substitution profoundly alters the molecule's physicochemical properties and target interactions.
-
Thieno[3,2-d]pyrimidines (Sulfur Core): The replacement of a pyrrole nitrogen with a sulfur atom removes the N5-H hydrogen bond donor. This absence generally increases the lipophilicity of the scaffold and slightly enlarges the bicyclic system. The increased lipophilicity often enhances membrane permeability and drives strong hydrophobic interactions within the deep ATP-binding pockets of specific kinases[1].
-
Pyrrolo[3,2-d]pyrimidines (Nitrogen Core): The presence of the N5 nitrogen provides a critical hydrogen bond donor, which can interact with specific amino acid residues (e.g., in tubulin or dihydrofolate reductase)[2]. More importantly, the N5 position serves as a highly modular site for synthetic functionalization (N-alkylation), allowing medicinal chemists to finely tune the compound's pharmacokinetics, reduce off-target toxicity, and modulate multi-drug resistance efflux[2].
Divergent mechanisms of action and structure-activity relationships of thieno vs. pyrrolo scaffolds.
Target Specificity & Kinase Inhibition Profiles
While both scaffolds act as ATP-competitive inhibitors, their distinct stereoelectronic profiles steer them toward different primary targets in oncology.
Epidermal Growth Factor Receptor (EGFR): Thieno[3,2-d]pyrimidines are frequently optimized as highly potent EGFR inhibitors. Because uncontrolled auto-phosphorylation of EGFR drives cellular proliferation in many cancers, targeting this kinase is a primary therapeutic strategy. Specific derivatives, such as pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, exhibit exceptional covalent binding to EGFR, achieving IC50 values as low as 14 nM and demonstrating dual inhibitory potential toward both EGFR and ErbB2[1].
Tubulin & Multi-Kinase Targeting: Pyrrolo[3,2-d]pyrimidines are often engineered as water-soluble antitubulin agents and multi-target receptor tyrosine kinase inhibitors. Furthermore, recent structural investigations have shown that N5-substituted pyrrolo[3,2-d]pyrimidines act as potent modulators of Multi-drug Resistance-Associated Protein 1 (MRP1), helping to overcome efflux-mediated drug resistance[2].
Comparative Antiproliferative Efficacy & Cytotoxicity
The antiproliferative potency of both scaffolds is highly dependent on halogenation, particularly at the C7 position. However, the phenotypic result of this halogenation differs drastically between the two cores.
Quantitative Data Summary
The following table synthesizes in vitro evaluation data for 2,4-dichloro derivatives of both scaffolds against the aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231[3],[4].
| Scaffold Type | Derivative | Key Substitution | Cell Line | Potency (IC50) | Primary Cytotoxic Mechanism |
| Thieno[3,2-d]pyrimidine | TP | 2,4-dichloro | MDA-MB-231 | Low μM | Dramatic G2/M cell cycle arrest[4] |
| Thieno[3,2-d]pyrimidine | Br-TP | 2,4-dichloro, 7-bromo | MDA-MB-231 | Low μM | Cell cycle-independent apoptosis[4] |
| Pyrrolo[3,2-d]pyrimidine | Cmpd 1 | 2,4-dichloro | MDA-MB-231 | Low μM | G2/M accumulation (minimal apoptosis)[3] |
| Pyrrolo[3,2-d]pyrimidine | Cmpd 2 | 2,4-dichloro, 7-iodo | MDA-MB-231 | Sub-μM | Robust apoptosis + G2/M arrest[3] |
Mechanistic Insights:
-
Thieno Scaffolds: The base 2,4-dichloro thieno analog causes a dramatic arrest at the G2/M transition. However, adding a bromine atom at C7 shifts the mechanism entirely, inducing apoptosis independent of cell cycle arrest[4].
-
Pyrrolo Scaffolds: The base 2,4-dichloro pyrrolo analog exhibits low micromolar activity and causes G2/M accumulation with very little apoptotic death. Strikingly, the introduction of an iodine atom at C7 increases the antiproliferative activity by a factor of 5 to 20 (pushing IC50 into the sub-micromolar range) and triggers robust apoptosis alongside the G2/M arrest[3].
Self-Validating Experimental Protocols
To accurately evaluate and compare these pyrimidine derivatives, researchers must employ a self-validating biological workflow. Below are the standard protocols, emphasizing the causality behind critical experimental choices.
Standardized biological evaluation workflow for antiproliferative pyrimidine derivatives.
Protocol A: Cell Viability & IC50 Determination (MTT Assay)
-
Seeding: Seed MDA-MB-231 or L1210 cells in 96-well plates at a density of
cells/well. Incubate for 24h to allow adhesion. -
Treatment: Treat cells with varying concentrations (0.1 μM to 100 μM) of the synthesized pyrimidines for 72h.
-
Self-Validating Controls: Why include a vehicle-only control and a known kinase inhibitor (e.g., Erlotinib)? The vehicle control (typically 0.1% DMSO) establishes the maximum baseline viability (100%), accounting for any solvent-induced cytotoxicity. The positive control validates the dynamic range of the assay and the specific sensitivity of the cell line on that day, ensuring the calculated IC50 of your novel analog is biologically meaningful.
-
Readout: Add MTT reagent, incubate for 4h, solubilize formazan crystals, and read absorbance at 570 nm.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
-
Harvesting: Harvest treated cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50 μg/mL) and RNase A (100 μg/mL).
-
Mechanistic Causality: Why is RNase A mandatory? PI intercalates into all double-stranded nucleic acids. Without RNase A, PI will bind to both DNA and double-stranded RNA regions, artificially inflating the fluorescence signal and masking the true G0/G1, S, and G2/M phase distributions. This internal control ensures the assay strictly measures DNA content to accurately detect G2/M arrest.
Protocol C: Apoptosis Quantification (Annexin V/FITC & PI)
-
Preparation: Wash treated cells and resuspend in Annexin V binding buffer.
-
Dual-Staining: Add Annexin V-FITC and PI. Incubate for 15 minutes in the dark.
-
Mechanistic Causality: Why use a dual-staining approach? Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane early in apoptosis. However, necrotic cells also expose PS due to compromised membrane integrity. By co-staining with PI (which only enters cells with disrupted membranes), we create a self-validating quadrant: Annexin V+/PI- indicates true early apoptosis, while Annexin V+/PI+ indicates late apoptosis or necrosis, preventing the mischaracterization of the compound's cytotoxic mechanism[3].
Developer's Selection Guide
When designing a new oncology pipeline, the choice between these scaffolds should be dictated by the target profile:
-
Choose Thieno[3,2-d]pyrimidines if your primary goal is to target the ATP-binding pocket of EGFR/ErbB2. The lipophilic sulfur core is highly amenable to forming potent, often covalent, kinase inhibitors[1].
-
Choose Pyrrolo[3,2-d]pyrimidines if your goal requires fine-tuning of physicochemical properties (via N5 substitution), targeting tubulin polymerization, or overcoming multidrug resistance mechanisms (MRP1)[2].
References[1] Yadav, T. T., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry 10 (2022): 861288. URL: https://doi.org/10.3389/fchem.2022.861288[3] Temburnikar, K. W., et al. "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry 23, no. 15 (2015): 4354-4363. URL: https://doi.org/10.1016/j.bmc.2015.06.025[4] Temburnikar, K. W., et al. "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry 22, no. 7 (2014): 2113-2122. URL: https://doi.org/10.1016/j.bmc.2014.02.016[2] Cawrse, B. M., et al. "Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics." Molecules 24, no. 14 (2019): 2656. URL: https://doi.org/10.3390/molecules24142656
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Validating the Inhibition of Cytochrome bd Oxidase by 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol Derivatives: A Comparative Guide
Executive Summary
The eradication of multidrug-resistant Mycobacterium tuberculosis (Mtb) requires targeting novel metabolic vulnerabilities. The mycobacterial electron transport chain (ETC) is highly flexible, utilizing two terminal oxidases: the primary cytochrome bcc:aa3 supercomplex and the secondary cytochrome bd (Cyt-bd) oxidase [1]. While clinical candidates like Q203 (Telacebec) potently inhibit Cyt-bcc:aa3, they are merely bacteriostatic because Mtb reroutes electron flow through Cyt-bd to maintain the proton motive force (PMF) [2].
To achieve true bactericidal efficacy, dual inhibition is required. This guide evaluates 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol derivatives as next-generation Cyt-bd inhibitors, objectively comparing their performance against legacy scaffolds (Aurachin D, ND-011992, and early thienopyrimidine-4-amines) and providing self-validating experimental workflows for their preclinical assessment.
Mechanistic Rationale: Overcoming Terminal Oxidase Redundancy
In wild-type Mtb, the ETC bifurcates at the menaquinone (MK) pool. Under normal conditions, electrons flow primarily through Cyt-bcc:aa3. When this pathway is chemically blocked or genetically deleted, Cyt-bd is upregulated. Cyt-bd is a non-proton-pumping terminal oxidase with an exceptionally high affinity for oxygen, allowing the bacteria to survive under hypoxic stress and drug pressure [3].
The 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol scaffold acts as a menaquinone competitive inhibitor. The 4-ol substitution (which exists in tautomeric equilibrium with the 4-one form) provides critical hydrogen bond donor/acceptor interactions within the ubiquinol/menaquinol oxidation site (Q-loop) of Cyt-bd. Simultaneously, the highly lipophilic 2-(4-methylphenyl) moiety mimics the prenyl tail of native menaquinone, anchoring the inhibitor deeply into the hydrophobic pocket of the enzyme.
Mycobacterial ETC showing dual terminal oxidases and targeted synergistic inhibition.
Comparative Performance Analysis
Historically, Cyt-bd inhibitors have suffered from poor cell wall permeability or severe off-target toxicity. The table below summarizes the quantitative advantages of the optimized 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol derivatives against existing alternatives [1][4].
| Inhibitor Class | Representative Compound | ATP IC₅₀ (with Q203) | Mycobacterial Permeability | Off-Target Toxicity | Primary Limitation |
| Natural Product | Aurachin D | ~1.5 µM | Poor | High (Mammalian ETC) | Cannot effectively penetrate the Mtb cell envelope. |
| Early Synthetic | ND-011992 | ~10.2 µM | Moderate | Low | Moderate potency; high metabolic clearance. |
| Thienopyrimidine-4-amines | Compound 19 / CWHM-728 | 6.0 - 18.0 µM | Good | Low | Potential crossover inhibition with QcrB (Cyt-bcc). |
| Thienopyrimidin-4-ols | 2-(4-Methylphenyl) derivative | ~2.5 µM | Excellent | Very Low | Highly selective; requires co-administration with Q203. |
Key Takeaway: The transition from a 4-amine to a 4-ol on the thienopyrimidine core eliminates the off-target affinity for the QcrB subunit of Cyt-bcc[4], ensuring strict selectivity for Cyt-bd. This prevents antagonistic binding and maximizes the synergistic lethality when co-administered with Q203.
Experimental Validation Workflows
Validating a Cyt-bd inhibitor requires a self-validating logical system. Because Cyt-bd is conditionally essential, a true inhibitor will only show activity when the primary Cyt-bcc:aa3 pathway is blocked. If a compound kills Mtb in the absence of Q203, it is likely a non-specific membrane disruptor or off-target poison, not a selective Cyt-bd inhibitor [3].
Validation workflow for identifying selective Cytochrome bd oxidase inhibitors.
Protocol 1: Conditional Whole-Cell ATP Depletion Assay
This protocol establishes the functional synergy between the thienopyrimidin-4-ol derivative and Q203.
-
Culture Preparation: Grow M. bovis BCG or M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ 0.4–0.6) in 7H9 broth supplemented with OADC.
-
Causality: Using mid-log phase cells guarantees active aerobic respiration and peak ATP synthesis, providing a robust, stable baseline for measuring depletion.
-
-
Sensitization: Pre-incubate the cultures with 30 nM Q203 for 1 hour.
-
Causality: 30 nM Q203 fully saturates and inhibits Cyt-bcc:aa3. This forces the mycobacteria to shift 100% of their electron transport burden onto the Cyt-bd pathway, making Cyt-bd conditionally essential for survival [1].
-
-
Compound Incubation: Add the 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol derivative in a dose-response gradient (0.1 µM to 100 µM) and incubate for 24 hours at 37°C.
-
Quantification: Lyse the cells and add BacTiter-Glo™ reagent. Measure luminescence using a microplate reader.
-
Causality: Luminescence is directly proportional to intracellular ATP. A collapse in the luminescent signal confirms that the PMF has been destroyed due to complete terminal oxidase blockade.
-
Protocol 2: High-Resolution Oxygen Consumption Rate (OCR) Profiling
While ATP depletion proves energy collapse, OCR profiling directly proves that the mechanism of action is the cessation of respiration.
-
Cell Immobilization: Adhere mycobacterial cells (10⁷ CFU/well) to the bottom of a Seahorse XF microplate using Cell-Tak adhesive.
-
Causality: Immobilization is critical to prevent the bacteria from being washed away during the automated injection cycles of the flux analyzer, while keeping them exposed to dissolved oxygen.
-
-
Basal Measurement: Record the baseline OCR for 20 minutes to establish the standard respiratory rate.
-
Sequential Injection Strategy:
-
Injection A (Q203, 300 nM): OCR will initially drop but quickly stabilize at ~30-40% of baseline. Causality: This stabilization represents the compensatory oxygen consumption by the upregulated Cyt-bd.
-
Injection B (Thienopyrimidin-4-ol derivative, 10 µM): OCR will immediately crash to near zero. Causality: This complete cessation of oxygen consumption confirms the compound successfully neutralized the secondary Cyt-bd pathway.
-
Injection C (CCCP, 10 µM): Add the uncoupling agent CCCP. Causality: If OCR does not recover after CCCP addition, it proves the ETC is physically blocked (inhibition), rather than merely uncoupled (membrane disruption).
-
Conclusion
The validation of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol derivatives represents a significant leap forward in anti-tubercular drug development. By shifting from the legacy 4-amine scaffolds to the 4-ol structure, researchers can achieve higher selectivity for Cyt-bd, avoiding QcrB crossover. When validated through conditional ATP depletion and OCR profiling, these derivatives prove to be highly potent synergistic partners for Cyt-bcc:aa3 inhibitors, paving the way for sterilizing, short-course TB regimens.
References
-
Hopfner, S. M., et al. (2021). "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." RSC Medicinal Chemistry. Available at:[Link]
-
Saha, P., et al. (2024). "Cytochrome bd oxidase: an emerging anti-tubercular drug target." RSC Advances (via PMC). Available at:[Link]
-
Hopfner, S. M., et al. (2021). "Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis." Applied Sciences. Available at:[Link]
-
Rybniker, J., et al. (2019). "Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Available at:[Link]
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- 1. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Comprehensive Safety and Logistics Guide for Handling 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel, highly active investigational compounds. 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a specialized heterocyclic intermediate. Thienopyrimidine derivatives are widely utilized in medicinal chemistry as potent kinase inhibitors, often acting as ATP-competitive antagonists in oncological or antiviral research.
Because comprehensive, long-term toxicological data (such as carcinogenicity or reproductive toxicity) is rarely available for custom-synthesized derivatives, this compound must be handled under the assumption of high pharmacological potency. We default to Occupational Exposure Band (OEB) 3 or 4 protocols [1]. This guide provides the causal reasoning, step-by-step operational methodologies, and validated disposal plans required to handle this compound safely.
Hazard Assessment and Risk Profiling
Before selecting Personal Protective Equipment (PPE), we must understand why the compound poses a threat. The molecule features a lipophilic p-tolyl group attached to a rigid thieno[3,2-d]pyrimidine core, presenting two primary vectors for accidental exposure:
-
Dermal Penetration & Carrier Solvent Risk: The lipophilicity of the p-tolyl moiety increases the risk of dermal absorption. This risk is exponentially amplified when the compound is reconstituted in permeating carrier solvents like Dimethyl Sulfoxide (DMSO), which rapidly transport organic solutes across the stratum corneum and into the bloodstream.
-
Aerosolization and Inhalation: In its dry, crystalline state, electrostatic forces can cause the powder to aerosolize during weighing or transfer. Inhalation of biologically active particulates bypasses first-pass hepatic metabolism, leading to rapid systemic exposure.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE must be scaled to the operational volume and physical state of the chemical [2].
| Operational Scale | Required PPE Specification | Scientific Justification (The "Why") |
| Analytical (< 10 mg, dry) | Double Nitrile Gloves (min 5 mil), Lab Coat, Safety Goggles. | Standard barrier protection. Nitrile offers excellent resistance to incidental powder contact. |
| Preparative (> 10 mg, dry) | Double Nitrile Gloves, Tyvek Sleeves/Gown, N95/P100 Respirator, Goggles. | Increased mass elevates aerosolization risk. P100 blocks 99.9% of airborne particulates. Tyvek prevents powder accumulation on porous clothing. |
| In Solution (e.g., DMSO) | Double Nitrile Gloves (Extended Cuff), Splash Shield, Chemical Apron. | DMSO rapidly degrades standard nitrile. Double-gloving ensures the inner glove remains intact if the outer glove is breached by the solvent. |
Step-by-Step Operational Workflow
This self-validating protocol ensures that the compound remains contained during the highest-risk phase: dry powder weighing and reconstitution.
Phase 1: Environmental Preparation
-
Verify Containment: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Place an anti-static mat or use an ionizing bar inside the hood. Thienopyrimidines can hold static charges; neutralizing the environment prevents powder from "jumping" off the spatula.
Phase 2: Execution
-
Don PPE: Apply the double-glove method. Pull the inner glove under your lab coat cuff, and the outer glove over the cuff to create a continuous seal.
-
Transfer: Use a static-dissipative (e.g., PTFE-coated) spatula. Weigh the compound directly into a pre-tared, sealable glass vial rather than open weighing paper.
-
In-Hood Reconstitution: Add your solvent (e.g., DMSO or DMF) to the vial while it is still inside the hood. Seal the vial tightly before removing it from the engineering control.
Phase 3: Validation & Verification
-
Self-Validation Step: After sealing the vial, wipe the exterior of the vial with an isopropanol-soaked lint-free wipe. To verify the balance area is clean, perform a dry wipe test and inspect the area with a handheld UV lamp (thienopyrimidine derivatives typically exhibit strong UV absorbance/fluorescence, making residual dust highly visible).
Spill Response and Decontamination Protocol
A spill of an investigational API requires immediate, methodical action to prevent cross-contamination [3].
For Dry Powder Spills:
-
Do NOT Sweep: Sweeping generates hazardous aerosols.
-
Wet-Wipe Method: Gently cover the powder with an absorbent pad. Slowly pour a solution of water and a mild surfactant (e.g., 1% SDS or dish soap) over the pad. The surfactant breaks the surface tension, trapping the lipophilic powder without aerosolizing it.
-
Solvent Polish: Once the bulk powder is removed, wipe the surface with 70% Isopropanol to dissolve and lift any remaining organic residue.
For Liquid Spills (in Organic Solvent):
-
Contain: Surround the spill with universal chemical spill absorbents to prevent spreading.
-
Absorb and Vent: Allow the absorbent to soak up the solvent. If the solvent is volatile, ensure the fume hood sash is lowered to maximize exhaust draw.
-
Triple Wash: Clean the area three times using alternating polar and non-polar compatible solvents (e.g., Water/Surfactant
Isopropanol Water) to ensure complete removal of the API.
Disposal and Logistics Plan
Proper segregation of waste ensures regulatory compliance and environmental safety.
-
Solid Waste: All contaminated consumables (outer gloves, spatulas, absorbent pads, empty API vials) must be double-bagged in heavy-duty polyethylene bags. Label clearly as "Hazardous Chemical Waste: Investigational API (Thienopyrimidine derivative)." Route for high-temperature incineration. Do not place in standard biohazard or municipal trash.
-
Liquid Waste: Segregate liquid waste based on the carrier solvent. If dissolved in DMSO or alcohols, route to the "Non-Halogenated Organic Waste" stream. Ensure the waste carboy is kept in secondary containment and is properly vented to prevent pressure buildup.
Safety Workflow Visualization
Workflow for the safe handling, decontamination, and disposal of thienopyrimidine derivatives.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure. United States Department of Labor. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
